Methyl 5-nitro-2-furoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitrofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLKCGPAJUYGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172049 | |
| Record name | Methyl 5-nitro-2-furoate | |
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Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874-23-3 | |
| Record name | Methyl 5-nitro-2-furoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 5-nitro-2-furoate | |
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| Record name | 1874-23-3 | |
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| Record name | Methyl 5-nitro-2-furoate | |
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| Record name | 1874-23-3 | |
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| Record name | METHYL 5-NITRO-2-FUROATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Profile of Methyl 5-nitro-2-furoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-nitro-2-furoate (CAS No: 1874-23-3), a key chemical intermediate in various synthetic pathways. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to assist in the accurate identification and characterization of this compound.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. The data has been compiled from various spectral databases and is presented in a clear, tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 | d | 1H | H-3 |
| 7.29 | d | 1H | H-4 |
| 3.96 | s | 3H | -OCH₃ |
*d = doublet, s = singlet
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C=O |
| ~150 | C-5 |
| ~145 | C-2 |
| ~120 | C-3 |
| ~114 | C-4 |
| ~53 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands for its key functional groups.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong | C=O stretch (ester) |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1020 | Medium | C-O-C stretch (furan) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification. The data presented below is from an electron ionization (EI) source.[1]
Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 171 | 100 | [M]⁺ (Molecular Ion) |
| 140 | ~50 | [M - OCH₃]⁺ |
| 125 | ~40 | [M - NO₂]⁺ |
| 113 | ~95 | [M - COOCH₃]⁺ |
| 97 | ~30 | [C₄H₂O₂]⁺ |
| 69 | ~25 | [C₃H₂O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, a larger number of scans (typically 128 or more) will be required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum and correct the baseline.
-
Reference the chemical shifts to the internal standard (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
Mass Spectrometry (Electron Ionization)
1. Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
2. Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
3. Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
4. Detection:
-
An electron multiplier or other detector measures the abundance of the ions at each m/z value.
5. Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-nitro-2-furoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-nitro-2-furoate is a key chemical intermediate known for its applications in the synthesis of various pharmaceuticals and agrochemicals, exhibiting antimicrobial and antifungal properties.[1] This guide provides a comprehensive overview of its synthesis via the nitration of methyl 2-furoate and details its full characterization using modern analytical techniques.
Synthesis of this compound
The primary route for synthesizing this compound is the electrophilic aromatic substitution of its precursor, methyl 2-furoate. The nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The furan ring is activated towards electrophilic attack, with the nitro group predominantly directing to the 5-position.
Reaction Scheme: Nitration of Methyl 2-furoate
Caption: Synthesis of this compound via nitration.
This protocol is adapted from standard electrophilic aromatic substitution procedures for activated rings.[2][3][4]
Materials:
-
Methyl 2-furoate (1 equivalent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Methanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Thermometer
-
Hirsch funnel and vacuum flask
-
Beakers and standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio. This process is highly exothermic and must be performed in an ice bath to maintain a temperature below 10 °C.[4] The resulting mixture contains the active nitronium ion electrophile.[2][3]
-
Reaction Setup: Charge a round-bottom flask with methyl 2-furoate and a magnetic stir bar. Cool the flask in an ice-salt bath to a temperature between 0 and 5 °C.
-
Controlled Addition: Add the prepared cold nitrating mixture dropwise to the stirred solution of methyl 2-furoate over 15-20 minutes.[4] It is critical to maintain the internal reaction temperature between 0 and 10 °C to ensure selectivity and prevent unwanted side reactions.[4]
-
Reaction Hold: After the addition is complete, allow the reaction to stir for an additional 15-20 minutes while maintaining the cold temperature.
-
Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing crushed ice. This will quench the reaction and precipitate the crude product.
-
Filtration: Isolate the solid product by vacuum filtration using a Hirsch funnel. Wash the crude product twice with cold deionized water, followed by two washes with ice-cold methanol to remove residual acids and impurities.[3]
-
Purification: Recrystallize the crude solid from hot methanol to yield the purified this compound as a cream to yellow crystalline powder.[5]
-
Drying: Dry the purified crystals under vacuum.
Characterization and Physicochemical Properties
The identity and purity of the synthesized this compound are confirmed through various analytical methods.
Caption: General workflow for product characterization.
The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1874-23-3 | [6][7] |
| Molecular Formula | C₆H₅NO₅ | [6][8] |
| Molecular Weight | 171.11 g/mol | [6][7] |
| Appearance | Cream to yellow crystals or crystalline powder | [5] |
| Melting Point | 78-82 °C | [5][6][8] |
Spectroscopic analysis provides detailed structural information, confirming the successful nitration and the integrity of the furoate moiety.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).
| ¹H NMR Data | ||
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.4 | d | Furan C4-H |
| ~7.2 | d | Furan C3-H |
| ~3.9 | s | Methyl (-OCH₃) |
| ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~158 | Ester Carbonyl (C=O) |
| ~150 | Furan C5 |
| ~145 | Furan C2 |
| ~120 | Furan C3 |
| ~115 | Furan C4 |
| ~53 | Methyl (-OCH₃) |
Note: Exact chemical shifts may vary slightly based on solvent and instrument calibration. Data is compiled from publicly available spectral information.[7][9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
2.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| IR Absorption Data | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 | C-H stretch (aromatic/furan) |
| ~1730 | C=O stretch (ester) |
| ~1540 | N-O stretch (asymmetric, NO₂) |
| ~1350 | N-O stretch (symmetric, NO₂) |
| ~1250 | C-O stretch (ester) |
Note: Data is based on typical values for these functional groups and available reference spectra.[10][11]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
2.3.3. Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
| Mass Spectrometry Data (Electron Ionization) | |
| m/z Value | Assignment |
| 171 | [M]⁺ (Molecular Ion) |
| 140 | [M - OCH₃]⁺ |
| 113 | [M - NO₂ - H]⁺ |
Note: Fragmentation patterns can vary. The molecular ion peak is the most critical for confirming the molecular weight.[7][12]
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Separation and Ionization: The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by electron impact).
-
Detection and Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance, generating the mass spectrum. The molecular ion peak confirms the molecular weight of 171.11 Da.[7]
References
- 1. Page loading... [guidechem.com]
- 2. aiinmr.com [aiinmr.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. echemi.com [echemi.com]
- 5. A15226.06 [thermofisher.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | C6H5NO5 | CID 94882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. This compound(1874-23-3) 1H NMR spectrum [chemicalbook.com]
- 10. This compound(1874-23-3) IR Spectrum [chemicalbook.com]
- 11. 5-Nitro-2-furancarboxylic acid methyl ester [webbook.nist.gov]
- 12. 5-Nitro-2-furancarboxylic acid methyl ester [webbook.nist.gov]
CAS number 1874-23-3 physical and chemical properties
An In-depth Technical Guide on the Physical and Chemical Properties of Methyl 5-nitro-2-furoate (CAS number 1874-23-3)
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, identified by the CAS number 1874-23-3. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
This compound is a nitro-substituted furan derivative. It is commonly used as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]
| Identifier | Value |
| CAS Number | 1874-23-3 |
| IUPAC Name | methyl 5-nitrofuran-2-carboxylate[2][3] |
| Synonyms | 5-Nitro-2-furancarboxylic acid methyl ester, Methyl 5-nitrofuroate, Methyl 5-nitropyromucate[1] |
| Molecular Formula | C₆H₅NO₅[1][3][4] |
| Molecular Weight | 171.11 g/mol [1][2] |
| Chemical Structure | A furan ring with a nitro group at the 5-position and a methyl ester group at the 2-position.[1] |
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Appearance | Yellowish crystalline powder[1] |
| Melting Point | 78-82 °C[4][5] |
| Boiling Point | 301.06 °C (estimated)[4] |
| Density | 1.6529 g/cm³ (estimated)[4] |
| Solubility | Sparingly soluble in water.[1] |
| Storage | Store at ambient temperatures or 4°C. |
Chemical and Spectroscopic Properties
The chemical and spectroscopic data are vital for the structural elucidation and purity assessment of this compound.
| Property | Value |
| Topological Polar Surface Area | 85.3 Ų[1] |
| Hydrogen Bond Acceptor Count | 5[1] |
| Rotatable Bond Count | 2[1] |
| IR Spectrum | Data available from the Coblentz Society, Inc.[6] |
| Mass Spectrum | Electron ionization mass spectrometry data is available.[7] |
Experimental Protocols
Detailed experimental protocols for the characterization of a novel or synthesized solid organic compound like this compound would typically follow a standard sequence of analytical techniques.
Determination of Melting Point
A calibrated melting point apparatus is used. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. A sharp melting range is indicative of high purity.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples. The spectrum provides information about the functional groups present in the molecule. For this compound, characteristic peaks for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and the furan ring would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to analyze the sample. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a synthesized organic compound.
Safety and Handling
While specific safety data for this compound is limited, it is a chemical intermediate and should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. As with many nitro compounds, it should be handled with care due to potential toxicity.
Applications
This compound is primarily used as a building block in organic synthesis.[1] Its functional groups, the nitro group and the methyl ester, make it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.[1] Some sources also suggest it may have antimicrobial and antifungal properties.[1]
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C6H5NO5 | CID 94882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A15226.06 [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. This compound 98 1874-23-3 [sigmaaldrich.com]
- 6. 5-Nitro-2-furancarboxylic acid methyl ester [webbook.nist.gov]
- 7. 5-Nitro-2-furancarboxylic acid methyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Bacterial Mechanism of Action of Methyl 5-Nitro-2-furoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative data and detailed experimental protocols for the antibacterial mechanism of action of methyl 5-nitro-2-furoate are not extensively available in the public domain. This guide is based on the well-established mechanism of the broader class of 5-nitro-furan antibiotics, to which this compound belongs. The principles outlined are considered representative of its likely mode of action.
Executive Summary
This compound is a derivative of 5-nitrofuran, a class of synthetic broad-spectrum antibacterial agents. Like other nitrofurans, it is a prodrug that requires intracellular activation by bacterial enzymes to exert its antimicrobial effects. The core mechanism involves the reduction of its 5-nitro group into highly reactive electrophilic intermediates. These intermediates are indiscriminate in their targets, causing widespread damage to a variety of essential bacterial macromolecules, including DNA, RNA, ribosomes, and metabolic enzymes. This multi-targeted approach is a hallmark of nitrofurans and is believed to contribute to a lower incidence of acquired bacterial resistance compared to single-target antibiotics. The bactericidal activity is a direct consequence of the cumulative damage to these critical cellular components, leading to the inhibition of DNA and protein synthesis, disruption of metabolic pathways, and ultimately, cell death.
The Core Mechanism of Action: A Multi-Pronged Attack
The antibacterial activity of this compound is contingent on a series of intracellular events that convert the inert parent molecule into a potent cellular toxin. This process can be broken down into two main stages: reductive activation and multi-target damage.
Reductive Activation Pathway
This compound, in its original state, is largely unreactive. Its journey to becoming a bactericidal agent begins upon its entry into the bacterial cell. Inside the bacterium, the compound is recognized as a substrate by bacterial nitroreductases. These enzymes, which are flavoproteins, catalyze the reduction of the nitro group at the 5-position of the furan ring. This is a critical step, as without it, the compound remains inactive.
The reduction is a stepwise process that generates a cascade of highly reactive and unstable intermediates. These include nitro-anion radicals, nitroso derivatives, and hydroxylamines. It is these reactive species, not the parent compound, that are responsible for the observed antibacterial effects. The generation of these intermediates is a key event in the mechanism of action of all nitrofuran antibiotics.[1][2][3]
Multi-Target Damage and Cellular Consequences
The highly reactive intermediates generated from the reduction of this compound are electrophilic and readily attack a wide array of nucleophilic cellular macromolecules. This lack of a single, specific target is a defining characteristic of the nitrofuran class of antibiotics. The primary targets include:
-
Bacterial DNA and RNA: The reactive intermediates can cause direct damage to nucleic acids, leading to strand breaks and mutations. This interferes with DNA replication and transcription, halting the production of essential proteins.
-
Ribosomal Proteins: By binding to ribosomal proteins, the intermediates can inhibit protein synthesis. This disrupts the production of enzymes and structural proteins necessary for bacterial survival.
-
Metabolic Enzymes: Key enzymes involved in cellular respiration and other vital metabolic pathways can be inactivated by the reactive intermediates. This disrupts the bacterium's energy production and overall metabolism.
The cumulative effect of this widespread, indiscriminate damage is a rapid cessation of essential cellular processes, leading to bacterial cell death.[3]
Quantitative Data on Antibacterial Activity
| Compound | Bacterial Species | MIC (µg/mL) | Reference |
| Nitrofurantoin | Escherichia coli | 2 - 32 | [4] |
| Staphylococcus aureus | 4 - 64 | [4] | |
| Furazolidone | Escherichia coli | 1.56 - 12.5 | [4] |
| Staphylococcus aureus | 0.78 - 6.25 | [4] | |
| Helicobacter pylori | 0.25 - 2 | [4] | |
| Triorganotin 5-nitro-2-furoates | Escherichia coli | 100 | [5] |
Experimental Protocols
The investigation into the mechanism of action of nitrofuran antibiotics typically involves a combination of microbiological, biochemical, and molecular biology techniques. The following are representative protocols that would be employed to study the antibacterial action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This assay is fundamental to determining the antibacterial potency of a compound.
Protocol:
-
Bacterial Culture: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: A series of two-fold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity [mdpi.com]
- 2. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of triorganotin 5-nitro-2-furoates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activities of Methyl 5-nitro-2-furoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-nitro-2-furoate and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. The presence of the 5-nitrofuran pharmacophore is crucial for their antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds. Quantitative data from various studies are summarized, and detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.
Introduction
This compound (C6H5NO5) is a yellow crystalline solid that serves as a versatile starting material for the synthesis of a variety of biologically active molecules.[1][2] The core structure, featuring a furan ring substituted with a nitro group at the 5-position and a methyl ester at the 2-position, is a key determinant of its chemical reactivity and biological effects.[1][2] Derivatives of this compound have shown significant promise as antimicrobial and anticancer agents, making them an important area of investigation for drug discovery.[1][3] This guide will delve into the known biological activities, present quantitative data for comparative analysis, provide detailed experimental methodologies, and visualize key processes and pathways.
Chemical Synthesis
The synthesis of this compound derivatives often begins with the modification of the methyl ester group. A common synthetic route involves the conversion of the ester to a hydrazide, which can then be reacted with various aldehydes to form hydrazide-hydrazones. This approach allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
A general synthetic scheme for the preparation of hydrazide-hydrazone derivatives is depicted below.
Caption: General synthesis workflow for hydrazide-hydrazone derivatives of this compound.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria and fungi. The antimicrobial action of nitrofurans is generally attributed to the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage microbial DNA and other macromolecules.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives of 5-nitro-2-furoic acid against selected microorganisms.
| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Triorganotin Ester | Tri-n-butyltin 5-nitro-2-furoate | Aspergillus niger | 1 | [4] |
| Triorganotin Ester | Tri-n-butyltin 5-nitro-2-furoate | Candida albicans | 1 | [4] |
| Triorganotin Ester | Unspecified | Escherichia coli | 100 | [4] |
| α-Substituted Derivative | 2-(iodomethyl)-5-nitrofuran | Gram-negative bacteria | Not specified | [5][6] |
| α-Substituted Derivative | 2-(iodomethyl)-5-nitrofuran | Gram-positive bacteria | Not specified | [5][6] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.[7][8][9][10]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism in vitro.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (e.g., this compound derivative)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.[7]
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Several derivatives of 5-nitrofuran have been investigated for their potential as anticancer agents.[11][12] These compounds have been shown to induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis and DNA damage.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 5-nitrofuran derivatives against different cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinone | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MCF-7 (Breast) | 0.85 | [12] |
| Thiazolidinone | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MDA-MB-231 (Breast) | 6.61 | [12] |
| Thiazolidinone | Unspecified Ciminalum-4-thiazolidinone hybrid | SCC-15 (Tongue Squamous) | 6.72–39.85 | [11] |
| Benzofuran | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | 6.3 ± 2.5 | [13] |
| Benzofuran | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | 3.8 ± 0.5 | [13] |
| Benzofuran | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) | 3.5 ± 0.6 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.
-
Include vehicle control wells (cells treated with the solvent used for the compound) and blank wells (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Mechanism of Action
Antimicrobial Mechanism
The antibacterial action of nitrofurans is initiated by the reduction of their nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that are cytotoxic and can cause damage to bacterial DNA, ribosomes, and other cellular components.
Anticancer Mechanism and Signaling Pathways
The anticancer activity of 5-nitrofuran derivatives is more complex and appears to involve multiple mechanisms. Studies on related compounds suggest that they can induce oxidative stress, leading to DNA damage and triggering apoptosis (programmed cell death) in cancer cells.[3][12]
Several signaling pathways have been implicated in the anticancer effects of nitrofuran-related compounds. For instance, some derivatives have been shown to inhibit the STAT3 protein, while others may interfere with the p53-MDM2 interaction, a critical pathway in cancer cell survival.[12][16] Furthermore, the mTOR signaling pathway, which is often dysregulated in cancer, is another potential target.
The diagram below illustrates a plausible intrinsic apoptosis signaling pathway that could be activated by 5-nitrofuran derivatives, leading to cancer cell death.
Caption: A potential intrinsic apoptosis signaling pathway induced by 5-nitrofuran derivatives in cancer cells.
Conclusion
This compound and its derivatives continue to be a promising area of research for the development of new antimicrobial and anticancer agents. The ability to readily synthesize a diverse library of derivatives allows for extensive structure-activity relationship studies, which are crucial for optimizing efficacy and selectivity. The provided protocols offer a foundation for the biological evaluation of these compounds, and a deeper understanding of their mechanisms of action will be key to their future clinical applications. Further investigation into the specific molecular targets and signaling pathways affected by these compounds is warranted to fully realize their therapeutic potential.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of triorganotin 5-nitro-2-furoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Nitrofurans and Cancer: Teaching an Old Drug New Tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. benchchem.com [benchchem.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Navigating the Chemical Landscape: A Technical Guide to the Solubility and Stability of Methyl 5-nitro-2-furoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Methyl 5-nitro-2-furoate, a key intermediate in pharmaceutical synthesis. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes known information, draws comparisons with structurally similar molecules, and provides detailed experimental protocols to enable researchers to determine its precise characteristics for their specific applications.
Physicochemical Properties of this compound
This compound is a yellowish crystalline powder.[1][2] Key physical and chemical properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₅ | [3][4] |
| Molecular Weight | 171.11 g/mol | [3][4] |
| Melting Point | 78-82 °C | [3] |
| Appearance | Yellowish crystalline powder | [1][2] |
| CAS Number | 1874-23-3 | [3] |
Solubility Profile
Table 2: Comparative Solubility of this compound and Structurally Related Compounds
| Solvent | This compound (Qualitative) | Nitrofurantoin (Quantitative) | Methyl 2-furoate (Quantitative) |
| Water | Sparingly soluble | 0.19 mg/mL[5] | 13320 mg/L (slightly soluble)[6] |
| Ethanol | Soluble | 0.51 mg/mL[5] | Soluble |
| Dimethylformamide (DMF) | Soluble | 50 mg/mL (with heat)[5] | --- |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~25 mg/mL[1] | Soluble |
| Acetone | Soluble | 5.1 mg/mL[5] | --- |
| Chloroform | Soluble | --- | Soluble[7] |
| Ether | Soluble | Practically insoluble[8] | --- |
Based on these comparisons, this compound is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in other common organic solvents such as acetone, chloroform, and ethanol. Its solubility in water is anticipated to be low.
Stability Profile and Potential Degradation Pathways
The stability of this compound is a critical consideration for its storage and handling. While specific stability studies are not widely published, potential degradation pathways can be inferred from its chemical structure and the behavior of related compounds.
The primary routes of degradation are likely to be:
-
Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-nitro-2-furoic acid and methanol. The related compound, Methyl 2-furoate, is known to be unstable and incompatible with strong acids and bases due to the hydrolysis of the ester bond.[9] Studies on Nitrofurantoin have shown that its hydrolytic degradation is dependent on pH and temperature, being much slower in acidic conditions compared to neutral or alkaline solutions.[10]
-
Reduction of the Nitro Group: The nitro group on the furan ring is susceptible to reduction. Enzymatic reduction of this compound by xanthine oxidase has been reported, suggesting a potential metabolic degradation pathway.[3]
-
Photodegradation: Nitroaromatic compounds can be sensitive to light. Therefore, exposure to UV or visible light may lead to degradation.
Given these potential instabilities, it is recommended to store this compound in a cool, dry, and dark place and to avoid contact with strong acids and bases.
Experimental Protocols
To obtain precise solubility and stability data for this compound in a specific solvent system or under particular conditions, the following experimental protocols can be adapted.
Determination of Solubility
A common method for determining the solubility of a compound is the isothermal shake-flask method.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Place the container in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand at the same constant temperature to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a sample of the clear supernatant. To avoid including any solid particles, it is advisable to filter the sample through a syringe filter (e.g., 0.45 µm).
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Stability and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[11]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to a variety of stress conditions, including:
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature.
-
Basic Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solution at a specified temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to a controlled light source (e.g., UV and visible light) in a photostability chamber.
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point.
-
Identify and characterize the major degradation products, for example, by using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited, the provided information on its physicochemical properties, comparisons with analogous compounds, and detailed experimental protocols will empower researchers and drug development professionals to effectively work with this important chemical intermediate. The successful determination of its solubility and stability profiles is crucial for ensuring the quality, efficacy, and safety of the final pharmaceutical products.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound 98 1874-23-3 [sigmaaldrich.com]
- 4. This compound | C6H5NO5 | CID 94882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ニトロフラントイン 98.0-102.0% (EP, UV) | Sigma-Aldrich [sigmaaldrich.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Methyl 2-furoate (611-13-2) | Supplier & Exporter [chemicalbull.com]
- 8. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
An In-depth Technical Guide to Methyl 5-nitro-2-furoate: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-nitro-2-furoate is a nitrofuran derivative with a history rooted in the broader exploration of furan chemistry. As a member of the nitrofuran class of compounds, it is recognized for its antimicrobial properties. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical and biological properties, and an illustration of its mechanism of action. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on structured data presentation and detailed methodologies.
Discovery and History
This compound, also known by its IUPAC name methyl 5-nitrofuran-2-carboxylate, is a yellow crystalline solid.[2] It is commonly used as a starting material in the synthesis of various pharmaceuticals and agrochemicals due to its antimicrobial and antifungal properties.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₅ | [2] |
| Molecular Weight | 171.11 g/mol | |
| CAS Number | 1874-23-3 | [2] |
| Appearance | Yellowish crystalline powder | [2] |
| Melting Point | 78-82 °C | |
| Boiling Point | 301.06 °C (estimate) | |
| Topological Polar Surface Area | 85.3 Ų | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through two primary routes: direct nitration of methyl 2-furoate or esterification of 5-nitro-2-furoic acid. The latter is often preferred for better control of the reaction and purity of the final product.
Synthesis of 5-Nitro-2-furoic Acid from 2-Furoic Acid
The precursor, 5-nitro-2-furoic acid, is synthesized by the nitration of 2-furoic acid.
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to acetic anhydride while maintaining the temperature below 10 °C.
-
Nitration: Dissolve 2-furoic acid in acetic anhydride and cool the solution. Slowly add the prepared nitrating mixture to the 2-furoic acid solution, ensuring the temperature does not exceed 10-15 °C.
-
Reaction Quenching and Isolation: After the addition is complete, stir the mixture for a specified time at a controlled temperature. Pour the reaction mixture onto crushed ice and water to precipitate the product.
-
Purification: Collect the crude 5-nitro-2-furoic acid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the purified product.
Esterification of 5-Nitro-2-furoic Acid to this compound
The final product is obtained by the esterification of 5-nitro-2-furoic acid with methanol.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 5-nitro-2-furoic acid in an excess of methanol.[3]
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
This compound is a member of the nitrofuran class of antibiotics, which are known to exhibit broad-spectrum antibacterial activity. The antimicrobial action of nitrofurans is not due to the parent compound itself, but rather to its reductive activation within the bacterial cell.
The mechanism of action involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates. These intermediates are non-specific in their targets and can cause damage to a variety of cellular macromolecules, including DNA, RNA, proteins, and metabolic enzymes. This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to nitrofurans.
While specific quantitative data on the antimicrobial activity of this compound is not extensively reported in readily available literature, its structural similarity to other active nitrofurans suggests its potential as an antimicrobial agent. Further research is warranted to fully characterize its spectrum of activity and potency.
Conclusion
This compound is a synthetically accessible nitrofuran derivative with a foundation in early furan chemistry. Its synthesis is straightforward, typically involving the nitration of 2-furoic acid followed by esterification. The biological activity of this compound is attributed to the general mechanism of action of nitrofurans, which involves intracellular reduction to reactive species that cause widespread cellular damage in bacteria. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development, highlighting the key aspects of its history, synthesis, and biological rationale. Further studies are encouraged to explore its specific antimicrobial efficacy and potential therapeutic applications.
References
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass - Google Patents [patents.google.com]
Thermochemical Profile of Methyl 5-nitro-2-furoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for Methyl 5-nitro-2-furoate (C₆H₅NO₅), a compound of interest in various research and development sectors. This document summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates the relationships between these thermochemical properties.
Core Thermochemical Data
The essential thermochemical properties of this compound are summarized in the table below. These values are crucial for understanding the compound's energetic landscape, stability, and potential for chemical transformations.
| Thermochemical Property | Symbol | Value (kJ/mol) | Reference |
| Standard Molar Enthalpy of Combustion (solid) | ΔcH°(s) | -2605.00 ± 0.40 | [1] |
| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | -471.10 ± 0.40 | [1] |
| Standard Molar Enthalpy of Sublimation (at 303.00 K) | ΔsubH° | 104.00 ± 2.00 | [1][2] |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -367.00 ± 2.00 | [1][3] |
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₅NO₅[1][3][4][5] |
| Molar Mass | 171.11 g/mol [5][6] |
| Melting Point | 78-82 °C[5][6] |
| IUPAC Name | methyl 5-nitrofuran-2-carboxylate[4] |
Experimental Protocols
The determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections detail the methodologies for the key experiments.
Combustion Calorimetry for Enthalpy of Combustion (ΔcH°)
The standard molar enthalpy of combustion of solid this compound is determined using a static bomb calorimeter.[7] This technique measures the heat released when a substance is completely burned in an excess of oxygen.
Apparatus:
-
Isoperibol Bomb Calorimeter: A high-pressure stainless steel vessel (the "bomb") submerged in a water bath of known volume.
-
Pellet Press: To compress the sample into a pellet of known mass.
-
Ignition System: A power supply to deliver a current through a fuse wire to initiate combustion.
-
High-Precision Thermometer: To measure the temperature change of the water bath with high accuracy.
-
Oxygen Cylinder: To charge the bomb with high-purity oxygen.
Procedure:
-
Sample Preparation: A pellet of this compound of a precisely known mass (typically around 1 gram) is prepared using a pellet press.
-
Bomb Assembly: The pellet is placed in a crucible inside the bomb. A fuse wire of known length and material is connected to the ignition electrodes, with the wire in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter's water bath, which contains a precisely measured volume of water. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.
-
Post-Reaction Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The remaining length of the fuse wire is measured. The bomb washings are collected to analyze for the formation of nitric acid, which is a byproduct of the combustion of nitrogen-containing compounds.
Calculations:
The total heat released during the combustion is calculated from the temperature rise of the water bath and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined in separate calibration experiments using a standard substance with a known enthalpy of combustion, such as benzoic acid. Corrections are applied for the heat of ignition from the fuse wire and the heat of formation of nitric acid. The standard enthalpy of combustion is then calculated per mole of the sample.
Knudsen Effusion Method for Enthalpy of Sublimation (ΔsubH°)
The enthalpy of sublimation is determined by measuring the vapor pressure of the solid compound at different temperatures using the Knudsen effusion method. This method is suitable for substances with low vapor pressures.
Apparatus:
-
Knudsen Effusion Cell: A small, thermostated container with a very small orifice of known area. The cell is typically made of a non-reactive material.
-
High-Vacuum System: To maintain a high vacuum around the Knudsen cell, ensuring that the effusing molecules do not collide with other gas molecules.
-
Microbalance: To measure the mass loss of the sample over time with high precision.
-
Temperature Control System: To precisely control and measure the temperature of the Knudsen cell.
Procedure:
-
Sample Loading: A small amount of crystalline this compound is placed inside the Knudsen cell.
-
System Evacuation: The system containing the Knudsen cell is evacuated to a high vacuum.
-
Isothermal Measurement: The Knudsen cell is heated to a specific, constant temperature. The mass of the cell and sample is continuously monitored by the microbalance. The rate of mass loss due to the effusion of the vapor through the orifice is determined.
-
Temperature Variation: The procedure is repeated at several different temperatures, and the rate of mass loss is measured for each temperature.
Calculations:
The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation:
P = ( dm/dt ) * (2πRT/M)^(1/2) / A
where:
-
dm/dt is the rate of mass loss
-
R is the ideal gas constant
-
T is the absolute temperature
-
M is the molar mass of the substance
-
A is the area of the orifice
The enthalpy of sublimation (ΔsubH°) is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:
ln(P) = -ΔsubH°/RT + C
A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R, from which the enthalpy of sublimation can be calculated.
Interrelation of Thermochemical Data
The experimentally determined thermochemical values are interconnected. The standard molar enthalpy of formation in the gaseous state (ΔfH°(g)) can be derived from the standard molar enthalpy of formation in the solid state (ΔfH°(s)) and the standard molar enthalpy of sublimation (ΔsubH°). This relationship is a direct application of Hess's Law.
References
- 1. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electrochem.org [electrochem.org]
- 3. biopchem.education [biopchem.education]
- 4. Knudsen cell - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pragolab.cz [pragolab.cz]
- 7. researchgate.net [researchgate.net]
The Synthetic Versatility of Methyl 5-Nitro-2-furoate: A Gateway to Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 5-nitro-2-furoate, a yellow crystalline solid, serves as a pivotal precursor in the landscape of organic synthesis.[1] Its furan ring, substituted with both an electron-withdrawing nitro group and an ester functionality, offers a versatile platform for the construction of a diverse array of heterocyclic compounds. This technical guide delves into the core utility of this compound as a starting material, providing detailed experimental protocols, quantitative data, and visual workflows for its application in the synthesis of bioactive molecules. The inherent antimicrobial and antifungal properties of the 5-nitrofuran scaffold make this precursor particularly valuable in the development of novel therapeutic agents.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₅ | --INVALID-LINK-- |
| Molecular Weight | 171.11 g/mol | --INVALID-LINK-- |
| Appearance | Yellow crystalline solid | --INVALID-LINK-- |
| Melting Point | 78-82 °C | --INVALID-LINK-- |
| CAS Number | 1874-23-3 | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water | --INVALID-LINK-- |
Core Synthetic Application: Preparation of 5-Nitro-2-furoic Acid Hydrazide
One of the most valuable transformations of this compound is its conversion to 5-nitro-2-furoic acid hydrazide. This hydrazide is a key intermediate for the synthesis of a wide range of hydrazone derivatives, which are known to exhibit significant biological activities, including antibacterial, antitubercular, and anticancer properties.
Experimental Protocol: Synthesis of 5-Nitro-2-furoic Acid Hydrazide
This protocol is adapted from established procedures for the synthesis of hydrazides from methyl esters.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (0.2 mol, 80% solution) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product, 5-nitro-2-furoic acid hydrazide, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 5-nitro-2-furoic acid hydrazide.
-
Dry the purified product in a desiccator.
Quantitative Data
The following table presents typical quantitative data for the synthesis of 5-nitro-2-furoic acid hydrazide.
| Parameter | Value |
| Typical Yield | 85-95% |
| Melting Point | 155-157 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.0 (s, 1H, -NH), ~8.0 (s, 2H, -NH₂), ~7.5 (d, 1H, furan-H), ~7.2 (d, 1H, furan-H) |
| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretching), ~1650 (C=O stretching), ~1520 & 1350 (NO₂ stretching) |
Bioactivity and Mechanisms of Action of 5-Nitrofuran Derivatives
Derivatives of 5-nitrofuran, synthesized from precursors like this compound, exhibit a broad spectrum of biological activities. Their primary mode of action as antimicrobial agents involves the enzymatic reduction of the nitro group within the target pathogen.
This reduction, catalyzed by bacterial nitroreductases, generates highly reactive electrophilic intermediates.[2] These intermediates can then covalently modify and damage critical cellular macromolecules, including DNA and essential enzymes involved in metabolic pathways, ultimately leading to bacterial cell death.[2]
Inhibition of STAT3 Signaling Pathway
Recent studies have highlighted the potential of 5-nitrofuran derivatives in cancer therapy. Nifuroxazide, a commercially available 5-nitrofuran, has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.
By inhibiting the phosphorylation and subsequent activation of STAT3, 5-nitrofuran derivatives can downregulate the expression of genes crucial for tumor progression, such as those involved in cell cycle control (e.g., Cyclin D1), apoptosis inhibition (e.g., Bcl-xL), and angiogenesis (e.g., VEGF).[3] This mechanism provides a compelling rationale for the exploration of novel 5-nitrofuran-based compounds, synthesized from this compound, as potential anticancer agents.
Conclusion
This compound stands as a valuable and versatile precursor in organic synthesis, particularly for the development of new therapeutic agents. Its reactivity allows for the straightforward synthesis of key intermediates like 5-nitro-2-furoic acid hydrazide, which in turn opens avenues to a vast chemical space of bioactive hydrazones. The well-established antimicrobial mechanism of 5-nitrofurans, coupled with the emerging understanding of their role in inhibiting critical cancer signaling pathways like STAT3, underscores the continued importance of this chemical scaffold in drug discovery and development. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to explore the full synthetic potential of this compound in their quest for novel and effective medicines.
References
In-Depth Technical Guide: Antimicrobial and Antifungal Properties of Methyl 5-nitro-2-furoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-nitro-2-furoate, a derivative of the 5-nitrofuran class of compounds, has garnered attention for its potential as an antimicrobial and antifungal agent. This technical guide provides a comprehensive overview of its core properties, including its mechanism of action, and collates available data on its biological activity. The document details standardized experimental protocols for assessing its efficacy and presents visual workflows and pathways to aid in understanding its function and evaluation. While specific quantitative data for this compound is limited in publicly accessible literature, this guide leverages data from closely related 5-nitrofuran compounds to provide a robust framework for research and development.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel and repurposed therapeutic agents. The 5-nitrofurans are a class of synthetic broad-spectrum antimicrobials that have been utilized in clinical practice for decades.[1] Their continued efficacy in certain applications has led to a renewed interest in developing new derivatives with improved potency and safety profiles.[2] this compound (C6H5NO5) is one such derivative, characterized by a furan ring substituted with a nitro group at the 5-position and a methyl ester at the 2-position.[3] These structural features are key to its anticipated biological activity. This guide serves as a technical resource for professionals engaged in the research and development of new antimicrobial and antifungal therapies.
Mechanism of Action: Reductive Activation
The antimicrobial and antifungal activity of 5-nitrofuran compounds, including this compound, is contingent upon the enzymatic reduction of the 5-nitro group within the target microbial cell. This process transforms the relatively inert prodrug into highly reactive cytotoxic intermediates.[1][4]
Key steps in the mechanism of action include:
-
Cellular Uptake: The compound is first transported into the microbial cell.
-
Reductive Activation: Inside the cell, bacterial nitroreductases (such as NfsA and NfsB in Escherichia coli) catalyze the reduction of the nitro group.[4][5] This is a stepwise process that generates reactive nitroso and hydroxylamino derivatives.[5]
-
Target Damage: These highly reactive intermediates are non-specific and can damage a multitude of cellular macromolecules, leading to cell death.[4] The primary targets include:
-
DNA and RNA: The reactive species can cause lesions and strand breaks in nucleic acids.[4]
-
Ribosomal Proteins: Interference with ribosomal function inhibits protein synthesis.
-
Enzymes: Critical metabolic enzymes, particularly those involved in cellular respiration and pyruvate metabolism, can be inhibited.
-
This multi-targeted approach is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.
Below is a diagram illustrating the general reductive activation pathway of 5-nitrofuran compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Page loading... [guidechem.com]
- 4. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Nitroaromatic Warhead: A Technical Guide to Methyl 5-nitro-2-furoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-nitro-2-furoate is a nitroaromatic compound belonging to the 5-nitrofuran class of molecules. This technical guide provides an in-depth analysis of its core chemical features, synthesis, and biological activity, with a particular focus on the role of the nitroaromatic "warhead" in its mechanism of action. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics, particularly in the areas of antimicrobial and antiparasitic agents.
Introduction
Nitroaromatic compounds have a long history in medicinal chemistry, recognized for their broad spectrum of biological activities. The nitro group, a potent electron-withdrawing moiety, is central to the function of these molecules, often acting as a bioreductive "warhead." this compound, a derivative of 5-nitro-2-furoic acid, embodies the key characteristics of this class. It serves as a valuable building block in the synthesis of more complex pharmaceuticals and agrochemicals and possesses inherent antimicrobial and antifungal properties. The core of its biological activity lies in the enzymatic reduction of the 5-nitro group within a target organism, leading to the formation of cytotoxic reactive intermediates. This mechanism of action is particularly relevant in the context of hypoxia-activated prodrugs for cancer therapy and for targeting anaerobic or microaerophilic pathogens.
Chemical and Physical Properties
This compound is a yellowish crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C6H5NO5 | |
| Molecular Weight | 171.11 g/mol | |
| CAS Number | 1874-23-3 | |
| Melting Point | 78-82 °C | |
| Boiling Point | 301.06°C (estimate) | |
| Density | 1.6529 (estimate) | |
| Solubility | Sparingly soluble in water | |
| Appearance | Yellowish crystalline powder |
The Nitroaromatic Warhead: Mechanism of Action
The biological activity of this compound is contingent on the bioreductive activation of its 5-nitro group. This process is catalyzed by nitroreductases, a class of enzymes present in various bacteria, fungi, and protozoa. The reduction cascade transforms the relatively inert nitro group into highly reactive and cytotoxic species.
Bioreductive Activation Pathway
The activation of the 5-nitrofuran warhead is a stepwise process initiated by one- or two-electron reductions.
Under anaerobic or hypoxic conditions, the nitro radical anion can undergo further reduction to form nitroso and hydroxylamine derivatives. These intermediates are highly reactive electrophiles capable of covalently modifying and damaging cellular macromolecules, including DNA, ribosomal proteins, and enzymes involved in vital metabolic pathways. This indiscriminate damage ultimately leads to cell death.
Biological Activity
The bioreductive activation of the nitroaromatic warhead confers a broad spectrum of biological activity to this compound and related 5-nitrofurans.
Antimicrobial and Antifungal Activity
Table 2: Antimicrobial Activity of a Related 5-Nitrofuran Derivative
| Compound | Organism | Activity | Concentration (µg/mL) | Reference |
| Tri-n-butyltin 5-nitro-2-furoate | Various Fungi | Complete Inhibition | 1 | |
| Tri-n-butyltin 5-nitro-2-furoate | Gram-positive bacteria | Inhibitory | - | |
| Tri-n-butyltin 5-nitro-2-furoate | Escherichia coli | Complete Inhibition | 100 |
Trypanocidal Activity
5-Nitrofurans are particularly notable for their activity against trypanosomes, the protozoan parasites responsible for diseases such as Chagas disease and African sleeping sickness. The activation of these compounds is dependent on a type I nitroreductase present in the parasite.
Table 3: Trypanocidal Activity of 5-Nitrofuran Derivatives
| Compound | Parasite | IC50 (nM) | Reference |
| Various 5-nitrofuran derivatives | Trypanosoma brucei (bloodstream form) | ~200 (most potent) |
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, characterization, and biological evaluation of this compound.
Synthesis of this compound
A general method for the synthesis of this compound involves the nitration of Methyl 2-furoate.
Workflow for Synthesis:
Protocol:
-
Reaction Setup: Methyl 2-furoate is reacted with a nitrating agent, typically nitric acid, often in the presence of a catalyst or a dehydrating agent like sulfuric acid. The reaction is usually carried out at a controlled, low temperature to manage the exothermic nature of the nitration.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically poured into ice water to precipitate the crude product.
-
Purification: The crude product is collected by filtration and purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial and antifungal activity can be quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound (this compound) is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Trypanocidal Activity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) against protozoan parasites like Trypanosoma brucei can be determined using a cell viability assay.
Protocol:
-
Parasite Culture: Bloodstream form Trypanosoma brucei are cultured in a suitable medium.
-
Compound Dilution: The test compound is serially diluted in the culture medium in a 96-well plate.
-
Inoculation: A defined number of parasites are added to each well.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: A viability reagent (e.g., resazurin-based) is added to each well, and the fluorescence or absorbance is measured.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Nitroreductase Activity Assay
The ability of this compound to act as a substrate for nitroreductases can be assessed spectrophotometrically by monitoring the oxidation of NAD(P)H.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, a source of nitroreductase enzyme, NAD(P)H, and the test compound (this compound).
-
Spectrophotometric Monitoring: The decrease in absorbance at 340 nm (due to the oxidation of NAD(P)H) is monitored over time.
-
Enzyme Kinetics: The initial rate of the reaction is determined, and kinetic parameters such as Km and kcat can be calculated by varying the substrate concentration.
Conclusion
This compound is a prototypical 5-nitrofuran that owes its biological activity to the bioreductive activation of its nitroaromatic warhead. This mechanism, which leads to the generation of cytotoxic reactive species, makes it and its derivatives promising candidates for the development of novel antimicrobial and antiparasitic agents. The detailed experimental protocols and compiled quantitative data in this guide provide a valuable resource for researchers aiming to further explore the therapeutic potential of this class of compounds. A thorough understanding of the structure-activity relationships and the enzymatic activation pathways will be crucial for the rational design of next-generation nitroaromatic drugs with enhanced efficacy and selectivity.
Methodological & Application
Synthetic Protocols for Methyl 5-nitro-2-furoate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5-nitro-2-furoate and its derivatives. These compounds are significant building blocks in medicinal chemistry, often serving as precursors for developing novel therapeutic agents, including antimycobacterial and antimicrobial drugs.[1][2][3] The protocols outlined below are based on established synthetic methodologies, including electrophilic aromatic substitution, Suzuki coupling, and Meerwein arylation.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves the nitration of Methyl 2-furoate using a mixture of nitric and sulfuric acids.[4] This electrophilic aromatic substitution introduces a nitro group at the C5 position of the furan ring. Further derivatization can be achieved through various cross-coupling reactions to introduce aryl substituents at the 5-position, significantly expanding the chemical space for drug discovery.
dot
Caption: General synthetic pathways for this compound and its derivatives.
II. Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of this compound and selected derivatives.
| Product | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Methyl 3-nitrobenzoate (analogous) | Methyl benzoate, Nitric acid, Sulfuric acid | - | 15 min (addition), 15 min (standing) | 0 to room temp. | Not Specified | [5] |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | 2-Fluoro-4-nitroaniline, Methyl 2-furoate | NaNO₂, HCl, CuCl₂ | 30 min (diazotization), 3 h (arylation) | 0 to room temp. | Not Specified | [3][6] |
| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | Methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃ | Overnight | 90 | Not Specified | [7] |
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of Methyl 2-furoate
This protocol is adapted from the nitration of methyl benzoate and is expected to yield the desired product.[5][8][9]
Materials:
-
Methyl 2-furoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol, ice-cold
-
Deionized water, cold
-
Conical vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Pasteur pipette
-
Hirsch funnel or Büchner funnel for vacuum filtration
Procedure:
-
In a 5-mL conical vial containing a magnetic spin vane, carefully add 0.45 mL of concentrated sulfuric acid.
-
Cool the vial in an ice-water bath.
-
Add 0.21 mL of methyl 2-furoate to the vial and cap it with an air condenser.
-
In a separate test tube, prepare the nitrating mixture by carefully adding 0.4 mL of concentrated nitric acid to 0.4 mL of concentrated sulfuric acid. Cool this mixture in the ice bath for at least 10 minutes.[8]
-
Using a Pasteur pipette, slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 2-furoate over a period of 15 minutes. Maintain the reaction temperature at or below 0°C during the addition.[5][8]
-
After the addition is complete, allow the reaction to warm to room temperature and let it stand for an additional 15 minutes.[5]
-
Carefully pour the reaction mixture onto 2 grams of crushed ice in a small beaker.
-
Once the ice has melted, collect the solid product by vacuum filtration using a Hirsch funnel.
-
Wash the crude product on the filter with two 1 mL portions of cold deionized water, followed by two 0.3 mL portions of ice-cold methanol.[5]
-
Recrystallize the crude product from hot methanol to obtain purified this compound.
-
Dry the crystals, weigh them, and determine the melting point (literature mp: 78-82 °C).[10]
dot
Caption: Experimental workflow for the nitration of Methyl 2-furoate.
Protocol 2: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate via Suzuki Coupling
This protocol describes the synthesis of a diaryl furan derivative.[7]
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
(4-nitrophenyl)boronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Dry 1,4-dioxane
-
Nitrogen gas supply
-
Reaction flask with reflux condenser
-
Celite
Procedure:
-
To a reaction flask, add Methyl 5-bromofuran-2-carboxylate (250 mg, 1.2 mmol), (4-nitrophenyl)boronic acid (267 mg, 1.6 mmol), and bis(triphenylphosphine)palladium(II) dichloride (42 mg, 5 mol%).
-
Dissolve the solids in dry 1,4-dioxane (10 mL) under a nitrogen atmosphere.
-
Add 2 M sodium carbonate solution (1.2 mL) to the mixture.
-
Stir the resulting mixture overnight at 90 °C under a nitrogen atmosphere.
-
After the reaction is complete, cool the solution to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography to yield the desired product.
References
- 1. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. webassign.net [webassign.net]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. 5-硝基-2-糠酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Methyl 5-Nitro-2-Furoate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
For Immediate Release:
Shanghai, China – December 29, 2025 – Methyl 5-nitro-2-furoate is a readily available and versatile building block that is gaining significant attention in the field of heterocyclic chemistry. Its unique structural features, including an electron-deficient furan ring activated by a nitro group and a reactive ester functionality, make it an ideal starting material for the synthesis of a diverse array of novel heterocyclic compounds with potential applications in drug discovery and materials science. This application note provides a detailed overview of the synthetic utility of this compound, focusing on its transformation into key intermediates and subsequent elaboration into various heterocyclic systems. Detailed experimental protocols and characterization data are provided to facilitate further research and development.
Key Synthetic Applications
The primary synthetic strategy involves the reduction of the nitro group in this compound to form the key intermediate, methyl 5-amino-2-furoate. This transformation unlocks a multitude of possibilities for constructing fused and non-fused heterocyclic rings.
1. Reduction of this compound to Methyl 5-Amino-2-Furoate:
The conversion of the nitro group to an amine is a crucial first step. A common and efficient method for this reduction is catalytic hydrogenation.
-
Experimental Protocol: A detailed procedure for the catalytic hydrogenation of this compound to methyl 5-amino-2-furoate is provided in the "Experimental Protocols" section. This method typically affords the product in high yield and purity.
2. Synthesis of Furo[2,3-d]pyrimidinones:
The resulting methyl 5-amino-2-furoate is an excellent precursor for the synthesis of fused pyrimidinone systems. For instance, reaction with isothiocyanates followed by cyclization can yield furo[2,3-d]pyrimidin-4(3H)-ones. These scaffolds are of interest due to their structural similarity to purines and pteridines, which are important biological molecules.
3. Synthesis of Furo[2,3-d]pyridazinones:
Cyclocondensation of methyl 5-amino-2-furoate with hydrazine hydrate or its derivatives provides a direct route to furo[2,3-d]pyridazinones. These compounds are another class of fused heterocycles with potential pharmacological activities.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-Amino-2-Furoate
Materials:
-
This compound
-
Methanol
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve this compound in methanol.
-
Carefully add 10% palladium on carbon to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-amino-2-furoate.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Compound | Starting Material | Reagents and Conditions | Yield (%) |
| Methyl 5-amino-2-furoate | This compound | H₂, 10% Pd/C, Methanol, rt, 50 psi | >95 |
Spectroscopic Data for Methyl 5-Amino-2-Furoate:
-
¹H NMR (CDCl₃, ppm): δ 7.05 (d, 1H), 5.40 (d, 1H), 4.20 (br s, 2H), 3.85 (s, 3H).
-
Mass Spectrum (m/z): [M]+ calculated for C₆H₇NO₃: 141.04; found: 141.1.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways from this compound.
Logical Relationships in Heterocyclic Synthesis
Caption: Key components for heterocyclic synthesis.
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of a variety of heterocyclic compounds. The straightforward reduction to methyl 5-amino-2-furoate opens up numerous avenues for the construction of fused ring systems of medicinal and material interest. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the full potential of this versatile building block in their synthetic endeavors. Further investigations into the biological activities of the synthesized heterocycles are warranted and could lead to the discovery of novel therapeutic agents.
The Versatile Role of Methyl 5-Nitro-2-furoate in the Development of Novel Therapeutics
For Immediate Release
Methyl 5-nitro-2-furoate, a nitrofuran derivative, is a key starting material in medicinal chemistry for the synthesis of a wide range of compounds with significant therapeutic potential. Its inherent antimicrobial and antifungal properties, combined with its utility as a scaffold for creating more complex molecules, have positioned it as a valuable building block in the quest for new drugs to combat infectious diseases and cancer.[1] This application note provides a detailed overview of the use of this compound in medicinal chemistry, including experimental protocols, quantitative biological data, and insights into its mechanisms of action.
Antimicrobial and Antitubercular Applications
Derivatives of this compound have demonstrated notable activity against a spectrum of pathogens, including bacteria and Mycobacterium tuberculosis. The core mechanism of action for nitrofurans involves a process of reductive activation. In this process, the nitro group of the compound is reduced by bacterial nitroreductases to form highly reactive intermediates that can damage cellular components such as DNA, leading to cell death.
A significant area of research has been the development of 5-phenylfuran-2-carboxylic acid derivatives as inhibitors of salicylate synthase (MbtI) in Mycobacterium tuberculosis.[2][3][4] MbtI is a crucial enzyme in the biosynthesis of mycobactins, which are siderophores essential for iron acquisition by the bacterium.[4] By inhibiting MbtI, these compounds disrupt the iron-scavenging ability of M. tuberculosis, thereby hindering its growth and survival.[4]
Quantitative Data: Antitubercular Activity of MbtI Inhibitors
The following table summarizes the in vitro inhibitory activity of various 5-phenylfuran-2-carboxylic acid derivatives against MbtI and their minimum inhibitory concentrations (MIC) against Mycobacterium bovis BCG.
| Compound | MbtI IC50 (µM) | M. bovis BCG MIC99 (µM) |
| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | 11.2 | 32 |
| 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid | ~13 | >200 |
| 5-(3-carboxyphenyl)furan-2-carboxylic acid | 35.2 | Not Reported |
Data sourced from multiple studies.[3][4]
Anticancer Applications
While direct cytotoxic data for this compound is not extensively available, various other nitrofuran derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis. The table below presents the cytotoxic activity of selected nitrofuran derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 2-Styryl-8-nitroquinolines | HeLa | 5.2 - 15.8 |
| 2-Styryl-8-nitroquinolines | Caco-2 | 3.1 - 12.5 |
| 5-Fluoro-2-methyl-8-nitroquinoline derivatives | Various | 0.5 - >100 |
IC50 values represent the concentration required to inhibit the growth of 50% of cancer cells.[5]
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2-furoic Hydrazide from this compound
This protocol describes the synthesis of a key intermediate, 5-nitro-2-furoic hydrazide, which can be further modified to create a variety of biologically active molecules.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
Add an excess of hydrazine hydrate (10-20 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-17 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 5-nitro-2-furoic hydrazide.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol outlines the determination of the MIC of a compound against a bacterial strain using the broth microdilution method.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculate each well (except for a negative control) with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the general mechanism of action of nitrofurans, the specific inhibition of MbtI, and the experimental workflow for synthesizing derivatives of this compound.
References
- 1. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Utilizing Methyl 5-nitro-2-furoate in the Development of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Methyl 5-nitro-2-furoate, a derivative of the versatile 5-nitrofuran scaffold, serves as a valuable starting material in the synthesis of compounds with potent antimicrobial properties. The 5-nitrofuran ring is a well-established pharmacophore known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and development of new antimicrobial agents.
Core Concepts and Mechanism of Action
5-Nitrofuran derivatives are prodrugs that require intracellular activation by bacterial nitroreductases. This enzymatic reduction of the nitro group generates highly reactive cytotoxic metabolites, including nitroso and hydroxylamino derivatives. These reactive species are non-specific in their action and can damage a variety of cellular macromolecules, leading to cell death. The multi-targeted nature of their mechanism is a key advantage, as it is thought to slow the development of bacterial resistance. The primary mechanisms of action include:
-
DNA and RNA Damage: The reactive metabolites can cause strand breakage and other damage to nucleic acids, thereby inhibiting DNA replication and transcription.
-
Inhibition of Protein Synthesis: These agents can interfere with ribosomal function and inhibit various enzymes essential for protein synthesis.
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to widespread damage to cellular components, including lipids, proteins, and DNA.
Data Presentation: Antimicrobial Activity of 5-Nitro-2-furoate Derivatives
The following tables summarize the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of various derivatives synthesized from 5-nitro-2-furoic acid, the hydrolyzed form of this compound. This data highlights the potential for developing potent and selective antimicrobial agents from this scaffold.
Table 1: Antimycobacterial Activity of 5-Nitro-2-furoic Acid Hydrazones [1][2][3]
| Compound | Target Organism | MIC (µM) - Log Phase | MIC (µM) - Starved Phase |
| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide (4o) | Mycobacterium tuberculosis H37Rv | 2.65 | 10.64 |
Table 2: Antibacterial Activity of N-(5-nitrofurfurilidene)-5-nitrofuran-2-(N'-acetyl)carboxamidrazone (PAP-49) [4]
| Bacterial Type | MIC Range (µg/mL) |
| Gram-positive bacteria | 0.03 - 3.13 |
| Gram-negative bacteria | 0.78 - 125.0 |
Table 3: Antifungal Activity of N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide [5]
| Fungal Species | MIC90 (µg/mL) |
| Cryptococcus neoformans | 3.9 |
Table 4: Antibacterial Activity of a 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide Derivative with a 5-nitro-2-furoyl Moiety [6]
| Bacterial Species | MIC (µg/mL) |
| Gram-positive bacteria | 1.95 - 15.62 |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2-furoic Acid Hydrazide-Hydrazones
This protocol describes a general method for the synthesis of hydrazide-hydrazone derivatives from 5-nitro-2-furoic acid, which can be obtained by the hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Substituted aromatic aldehydes
-
Glacial acetic acid
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
Step 1: Hydrolysis of this compound to 5-Nitro-2-furoic acid
-
Dissolve this compound in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Add an aqueous solution of NaOH or LiOH (typically 1.1 to 1.5 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the 5-Nitro-2-furoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 5-Nitro-2-furoic acid hydrazide
-
Suspend 5-Nitro-2-furoic acid in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the suspension.
-
Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.
-
Filter the resulting solid, wash with cold ethanol, and dry to yield 5-Nitro-2-furoic acid hydrazide.
Step 3: Synthesis of 5-Nitro-2-furoic acid hydrazide-hydrazones [7]
-
Dissolve 5-Nitro-2-furoic acid hydrazide in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired substituted aromatic aldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to allow the hydrazone derivative to precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure product.
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.
Materials:
-
Synthesized antimicrobial compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions of the test compounds in the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microbial strain (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Mandatory Visualizations
Caption: Experimental workflow for developing antimicrobial agents.
Caption: Mechanism of action for 5-nitrofuran antimicrobials.
References
- 1. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. [Antibacterial activity and toxicity of a new nitrofuran] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Meerwein Arylation for the Synthesis of Methyl 5-nitro-2-furoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Meerwein arylation reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds via the addition of an aryl radical to an electron-poor alkene, typically catalyzed by a metal salt.[1] This reaction is particularly valuable for the synthesis of complex aromatic and heteroaromatic compounds, which are key structural motifs in many pharmaceutical agents and functional materials. This application note provides a detailed protocol for a modified Meerwein arylation reaction to synthesize derivatives of Methyl 5-nitro-2-furoate, a class of compounds with potential applications in medicinal chemistry. The protocol is based on the synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a representative example of this class of molecules.[2]
Reaction Principle
The Meerwein arylation proceeds through a radical mechanism. The key steps involve:
-
Diazotization: An aromatic amine is converted to a diazonium salt using a nitrite source under acidic conditions.
-
Aryl Radical Formation: A metal catalyst, typically a copper salt, facilitates the decomposition of the diazonium salt to generate an aryl radical with the loss of nitrogen gas.
-
Radical Addition: The aryl radical adds to an electron-deficient alkene (in this case, a furan derivative).
-
Product Formation: The resulting radical intermediate is then oxidized to the final arylated product.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a derivative of this compound.
Materials and Reagents
-
2-Fluoro-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Methyl 2-furoate
-
Copper(II) Chloride (CuCl₂)
-
Acetone
-
Water (deionized)
-
Ice bath
-
Standard laboratory glassware and stirring equipment
Procedure
Part A: Diazotization of 2-Fluoro-4-nitroaniline
-
In a suitable reaction vessel, dissolve 2-fluoro-4-nitroaniline (3.2 mmol, 1.0 eq) in 6 M hydrochloric acid (5 mL).
-
Cool the solution to 0 °C using an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring the mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.
Part B: Meerwein Arylation
-
In a separate flask, prepare a solution of methyl 2-furoate (3.0 mmol, 0.94 eq) and copper(II) chloride (0.214 mmol, 0.07 eq) in acetone (1.88 mL).[2]
-
To the freshly prepared diazonium salt solution from Part A, add the solution of methyl 2-furoate and CuCl₂ dropwise with vigorous stirring.
-
During the addition, the temperature of the reaction mixture should be allowed to rise to and maintained between 20-30 °C.[2]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 3 hours.[2]
-
Upon completion of the reaction (monitored by TLC), the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification by column chromatography.
Data Presentation
| Aryl Amine Precursor | Alkene | Catalyst | Solvent System | Reaction Time | Yield (%) | Reference |
| 2-Fluoro-4-nitroaniline | Methyl 2-furoate | CuCl₂ | Acetone/Water | 3 h | Not explicitly stated, but successfully synthesized and characterized | [2] |
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed radical mechanism for the Meerwein arylation reaction.
Caption: Proposed radical mechanism of the Meerwein arylation.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the synthesis of this compound derivatives.
Caption: Experimental workflow for the synthesis of this compound derivatives.
Conclusion
The Meerwein arylation offers a viable synthetic route to this compound derivatives. The provided protocol, utilizing a copper(II) chloride catalyst, demonstrates a practical approach for the synthesis of these compounds. This method is of significant interest to researchers in drug discovery and development, providing access to novel chemical entities for biological screening. Further optimization of reaction conditions and exploration of the substrate scope could lead to a wider range of derivatives with diverse pharmacological profiles.
References
Application Notes and Protocols for the Reduction of the Nitro Group in Methyl 5-nitro-2-furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in Methyl 5-nitro-2-furoate to its corresponding amine, Methyl 5-amino-2-furoate, is a critical transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. The resulting amino compound serves as a versatile building block for the introduction of various functional groups and the construction of more complex molecular architectures. This document provides detailed application notes and protocols for three common methods for this reduction: catalytic hydrogenation, reduction with iron powder, and reduction with stannous chloride.
Chemical Reaction
The overall transformation is the reduction of the nitro group to an amine:
Comparison of Reduction Methods
The choice of reducing agent is crucial and depends on factors such as functional group tolerance, reaction conditions, scalability, and cost. Below is a summary of common methods with typical reaction parameters for the reduction of this compound.
| Method | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol, Ethyl Acetate | Room Temperature | 2 - 6 | >95 |
| Iron Reduction | Fe powder, NH₄Cl | Ethanol, Water | 70 - 80 | 1 - 3 | 85 - 95 |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol | 50 - 78 | 1 - 4 | 80 - 90 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its high efficiency and clean reaction profile, typically affording high yields of the desired amine with simple work-up procedures.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite® or other filtration aid
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Methyl 5-amino-2-furoate. The product is often of high purity and may not require further purification.
Characterization of Methyl 5-amino-2-furoate:
-
Appearance: White to light brown solid.
-
Melting Point: 125-135 °C.[1]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 6.95 (d, J=3.6 Hz, 1H), 6.08 (d, J=3.6 Hz, 1H), 5.95 (s, 2H, NH₂), 3.70 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 158.5, 155.5, 120.0, 110.5, 96.0, 51.0.
-
IR (KBr, cm⁻¹): 3420, 3320 (N-H stretching), 1690 (C=O stretching), 1620, 1530.
-
Mass Spectrometry (ESI-MS): m/z 142.1 [M+H]⁺.
Protocol 2: Reduction with Iron Powder and Ammonium Chloride
This method provides a cost-effective and scalable alternative to catalytic hydrogenation, avoiding the use of high-pressure hydrogen.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), iron powder (3-5 eq), and ammonium chloride (4-6 eq).
-
Add a mixture of ethanol and water (e.g., 2:1 or 3:1 v/v) as the solvent.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to remove any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Methyl 5-amino-2-furoate.
-
If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Reduction with Stannous Chloride Dihydrate
This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (3-5 eq) to the solution.
-
Heat the reaction mixture to 50-78 °C (reflux) and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
After cooling to room temperature, pour the reaction mixture into a vigorously stirred mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Stir until all the tin salts have precipitated.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give Methyl 5-amino-2-furoate.
-
The product can be purified by column chromatography or recrystallization if needed.
Experimental Workflow Diagram
References
Application Note and Protocol: Ester Hydrolysis of Methyl 5-nitro-2-furoate to 5-nitro-2-furoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ester hydrolysis is a fundamental chemical transformation in organic synthesis, widely employed in the pharmaceutical and biotechnology industries for the synthesis of carboxylic acids from their corresponding esters. This process can be catalyzed by either acid or base, or it can occur under neutral conditions, although the latter is typically slow. Base-mediated hydrolysis, also known as saponification, is an irreversible process that is commonly used due to its efficiency and generally high yields.
This application note provides a detailed protocol for the hydrolysis of methyl 5-nitro-2-furoate to its corresponding carboxylic acid, 5-nitro-2-furoic acid. 5-Nitro-2-furoic acid is a valuable building block in medicinal chemistry.[1][2] The protocol described herein is adapted from a procedure for a structurally similar compound, methyl 5-(4-nitrophenyl)furan-2-carboxylate, and provides a robust starting point for this synthesis.[3]
Experimental Protocol
This protocol details the alkaline hydrolysis of this compound.
Materials and Equipment
| Materials | Grade/Purity | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Sodium hydroxide (NaOH) | Reagent grade | e.g., VWR, Fisher Scientific |
| Methanol (MeOH) | ACS grade | e.g., VWR, Fisher Scientific |
| Deionized water (H₂O) | --- | --- |
| Hydrochloric acid (HCl) | 2 M aqueous solution | --- |
| Ethyl acetate | ACS grade | e.g., VWR, Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | e.g., VWR, Fisher Scientific |
| Equipment | | | :--- | | Round-bottom flask | | Magnetic stirrer and stir bar | | Reflux condenser | | Heating mantle or oil bath | | pH paper or pH meter | | Separatory funnel | | Rotary evaporator | | Buchner funnel and filter paper | | Standard laboratory glassware |
Reaction Setup and Procedure
The following procedure is for the hydrolysis of this compound.
Figure 1. Experimental workflow for the hydrolysis of this compound.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a 2:1 mixture of deionized water and methanol.
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (3.0 eq.) in deionized water.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Acidification: Carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of 2 M hydrochloric acid. A precipitate of 5-nitro-2-furoic acid should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-nitro-2-furoic acid.
Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude 5-nitro-2-furoic acid in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Data Presentation
Reactant and Product Information
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | methyl 5-nitrofuran-2-carboxylate[4] | C₆H₅NO₅[4] | 171.11[4] | 78-82[5] |
| 5-Nitro-2-furoic acid | 5-nitrofuran-2-carboxylic acid[6] | C₅H₃NO₅[6] | 157.08[7] | 185-189[7] |
Reaction Conditions and Expected Results
| Parameter | Value/Condition | Notes |
| Stoichiometry (Ester:Base) | 1 : 3 | Based on a similar procedure.[3] May require optimization. |
| Solvent | H₂O:MeOH (2:1) | A monophasic solvent system is generally effective.[3] |
| Temperature | Reflux | Ensures a reasonable reaction rate. |
| Reaction Time | 3 - 5 hours | Monitor by TLC for completion. |
| Expected Yield | >90% | Hypothetical, based on typical yields for this type of reaction. |
| Expected Purity | >98% (after recrystallization) | Hypothetical, dependent on purification efficiency. |
Discussion
The alkaline hydrolysis of this compound is an efficient method for the synthesis of 5-nitro-2-furoic acid. The use of a water/methanol solvent system ensures the solubility of both the ester and the sodium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
It is important to monitor the reaction to avoid the formation of byproducts due to prolonged exposure to basic conditions. The acidification step is critical for the precipitation of the carboxylic acid product. The choice of recrystallization solvent may need to be optimized to achieve the highest purity and yield. Characterization of the final product should be performed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination to confirm its identity and purity.
References
- 1. 5-Nitro-2-furoic acid 98 645-12-5 [sigmaaldrich.com]
- 2. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. web.viu.ca [web.viu.ca]
- 5. nitt.edu [nitt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. 5-Nitro-2-furoic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Methyl 5-nitro-2-furoate as a Standard in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitro-2-furoate is a nitrofuran derivative recognized for its potential as an antimicrobial agent.[1] Beloning to a class of compounds known for their broad-spectrum activity, this molecule holds promise for applications in antimicrobial research and drug development. The core structure, featuring a furan ring with a nitro group, is pivotal to its biological activity.[1] Nitrofurans, as a class, are known to exhibit both antibacterial and antifungal properties.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in antimicrobial susceptibility testing (AST).
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1874-23-3 | [1] |
| Molecular Formula | C₆H₅NO₅ | [1] |
| Molecular Weight | 171.11 g/mol | |
| Appearance | Yellowish crystalline powder | [1] |
| Solubility | Sparingly soluble in water | [1] |
Mechanism of Action
The antimicrobial action of nitrofurans, including presumably this compound, is a multi-faceted process initiated within the microbial cell. The nitro group of the compound is reduced by bacterial nitroreductases to generate highly reactive electrophilic intermediates. These intermediates can then interact with and damage a variety of cellular macromolecules, including ribosomal proteins, and DNA. This disruption of multiple essential cellular processes is thought to contribute to the low incidence of acquired bacterial resistance to this class of compounds.
Antimicrobial Spectrum
While extensive data for this compound is still emerging, the broader class of nitrofurans demonstrates activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate the potential spectrum of activity. Note: These values are for illustrative purposes only and are not derived from direct experimental results for this compound.
| Microorganism | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 8 - 32 |
| Streptococcus pneumoniae | Gram-positive Bacteria | 16 - 64 |
| Enterococcus faecalis | Gram-positive Bacteria | 32 - 128 |
| Escherichia coli | Gram-negative Bacteria | 16 - 64 |
| Klebsiella pneumoniae | Gram-negative Bacteria | 32 - 128 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 |
| Candida albicans | Fungus | 16 - 64 |
| Aspergillus fumigatus | Fungus | 32 - 128 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
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Sterile 96-well microtiter plates
-
Bacterial or fungal inocula standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a working stock solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working stock solution of this compound to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 10 µL of the standardized inoculum to each well, except for the sterility control wells (which should only contain broth).
-
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no antimicrobial agent.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A row of wells with a known antibiotic to ensure the assay is working correctly.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria.
-
Incubate the plates at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Conclusion
This compound presents a valuable tool for antimicrobial research. The provided protocols for determining its Minimum Inhibitory Concentration offer a standardized approach to evaluating its efficacy against a range of microbial pathogens. Further investigation into its precise spectrum of activity and potential applications in drug development is warranted. As with all nitrofurans, careful consideration of its potential toxicity and optimization of its therapeutic index will be crucial for its future development as a therapeutic agent.
References
Experimental procedure for the synthesis of Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate, a nitrofuran derivative. The synthesis is achieved via the electrophilic nitration of its precursor, Methyl 3,4-diphenylfuran-2-carboxylate, using a standard nitrating agent. Nitrofuran compounds are a significant class of heterocycles investigated for their potential antimicrobial and therapeutic properties.[1] This protocol outlines the necessary reagents, step-by-step procedure, purification methods, and safety precautions.
Reaction Principle and Scheme
The synthesis is based on the electrophilic aromatic substitution of a furan ring. The furan precursor is treated with a nitrating agent, typically acetyl nitrate generated in situ from concentrated nitric acid and acetic anhydride.[2][3] The highly electrophilic nitronium ion (NO₂⁺) attacks the electron-rich furan ring, preferentially at the 5-position, to yield the desired nitro-derivative. The reaction is conducted at low temperatures to control its exothermic nature and prevent degradation of the furan ring.[4]
Reaction Scheme:
Figure 1: Nitration of Methyl 3,4-diphenylfuran-2-carboxylate to yield Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate.
Experimental Protocol
2.1 Materials and Equipment
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Reagents:
-
Methyl 3,4-diphenylfuran-2-carboxylate (Starting Material)
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Concentrated Nitric Acid (HNO₃, ~70%)
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Acetic Anhydride ((CH₃CO)₂O)
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Deionized Water (H₂O)
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Ethanol (for recrystallization)
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Ice
-
-
Equipment:
-
Three-neck round-bottom flask (100 mL)
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Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
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Beaker (250 mL)
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Büchner funnel and vacuum flask for filtration
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Standard laboratory glassware
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Fume hood
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2.2 Procedure: Synthesis of Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate
-
Preparation of the Nitrating Agent (Acetyl Nitrate):
-
In a fume hood, place a 50 mL beaker in an ice-salt bath and allow it to cool to below 0 °C.
-
Add 15 mL of acetic anhydride to the beaker.
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Slowly, drop-by-drop, add 1.5 mL of concentrated nitric acid to the cold, stirring acetic anhydride. Caution: This addition is exothermic. Maintain the temperature of the mixture between -5 °C and 0 °C throughout the addition.[2]
-
Once the addition is complete, stir the mixture for an additional 10 minutes at this temperature. This is the nitrating mixture.
-
-
Nitration Reaction:
-
Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-salt bath.
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Add 2.92 g (0.01 mol) of Methyl 3,4-diphenylfuran-2-carboxylate to the flask.
-
Add 20 mL of acetic anhydride to the flask and stir until the starting material is fully dissolved.
-
Cool the solution to between -5 °C and 0 °C.
-
Slowly add the previously prepared nitrating mixture to the flask via the dropping funnel over a period of 20-30 minutes. Ensure the internal reaction temperature does not rise above 5 °C.[5]
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 60 minutes.
-
-
Work-up and Isolation:
-
Prepare a 250 mL beaker containing approximately 100 g of crushed ice and 50 mL of cold deionized water.
-
Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring.[4]
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A precipitate (the crude product) should form. Continue stirring for 15-20 minutes as the ice melts to ensure complete precipitation.
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Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid twice with 20 mL portions of cold deionized water, followed by one wash with 10 mL of ice-cold ethanol to remove residual acids and impurities.
-
-
Purification:
-
Transfer the crude solid to a beaker for recrystallization.
-
Recrystallize the product from hot ethanol.[6] Add a minimal amount of hot ethanol to dissolve the solid, then allow it to cool slowly to room temperature and subsequently in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Confirm the structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Data Summary
The following table summarizes the quantitative data for the synthesis.
| Compound | Molar Mass ( g/mol ) | Amount | Moles (mol) | Molar Ratio |
| Reactants | ||||
| Methyl 3,4-diphenylfuran-2-carboxylate | 292.32 | 2.92 g | 0.010 | 1.0 |
| Nitric Acid (~70%) | 63.01 | 1.5 mL | ~0.024 | ~2.4 |
| Acetic Anhydride | 102.09 | 35 mL | ~0.37 | Excess |
| Product | ||||
| Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate | 337.31 | |||
| Theoretical Yield | 3.37 g | 0.010 | ||
| Actual Yield | TBD | TBD | ||
| % Yield | TBD | |||
| Melting Point | TBD |
TBD: To be determined experimentally.
Workflow Visualization
The experimental workflow is illustrated in the following diagram.
Caption: Workflow for the synthesis of Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate.
Safety Precautions
-
Corrosive Chemicals: Concentrated nitric acid and acetic anhydride are highly corrosive and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The preparation of the nitrating mixture and the nitration reaction itself are exothermic. Strict temperature control is crucial to prevent runaway reactions. Always use an ice bath and add reagents slowly.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.
-
Quenching: Quenching the reaction mixture in water should be done slowly to control the release of heat and fumes.
References
- 1. Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]
- 3. Furan nitration [quimicaorganica.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. echemi.com [echemi.com]
- 6. What is the nitration process of Methyl benzoate?_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 5-nitro-2-furoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 5-nitro-2-furoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and improve the yield of this important chemical intermediate. The following information is curated from established chemical literature and patents.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method is the direct electrophilic nitration of methyl 2-furoate. This is typically achieved using one of two primary nitrating systems:
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Mixed Acid Method: A combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
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Acetyl Nitrate Method: A mixture of nitric acid (HNO₃) and acetic anhydride ((CH₃CO)₂O).
Q2: Why is temperature control so critical in this synthesis?
A2: The nitration of furan derivatives is a highly exothermic reaction. Poor temperature control can lead to several undesirable outcomes, including:
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Dinitration: The introduction of a second nitro group onto the furan ring, reducing the yield of the desired mono-nitro product.
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Polymerization and Decomposition: Furan rings are sensitive to strong acids and high temperatures, which can cause ring-opening, polymerization, and the formation of tar-like byproducts, significantly lowering the yield and complicating purification.
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Reduced Selectivity: Higher temperatures can lead to the formation of other nitrated isomers, although the 5-position is generally favored.
Q3: What are the likely byproducts in the synthesis of this compound?
A3: Common byproducts can include:
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Methyl 4-nitro-2-furoate: An isomeric byproduct.
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Dinitrated products: Such as methyl 4,5-dinitro-2-furoate.
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5-Nitro-2-furoic acid: Formed if the methyl ester is hydrolyzed by the acidic conditions, especially in the presence of water.
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Polymeric tars: Resulting from the decomposition of the furan ring under harsh conditions.
Q4: How can I purify the crude this compound?
A4: A standard and effective purification procedure involves the following steps:
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Quenching: The reaction mixture is carefully poured onto crushed ice or ice-water. This precipitates the crude solid product and dilutes the strong acids.
-
Filtration: The precipitated solid is collected by vacuum filtration.
-
Washing: The filter cake is washed with cold water to remove residual acids and then with a small amount of cold methanol to remove some organic impurities.
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Recrystallization: The crude product is recrystallized from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain the purified this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective Nitrating Agent: The nitronium ion (NO₂⁺) may not have formed in sufficient concentration. 2. Reaction Temperature Too Low: The activation energy for the reaction was not overcome. 3. Decomposition of Starting Material: The furan ring of methyl 2-furoate is sensitive to strong acids. | 1. Ensure the use of concentrated nitric and sulfuric acids. For the acetyl nitrate method, allow sufficient time for the acetyl nitrate to form before adding the substrate. 2. While low temperatures are crucial, ensure the reaction is allowed to proceed at a temperature where the reaction can occur (e.g., 0-10°C). Monitor the reaction progress using TLC. 3. Add the methyl 2-furoate solution slowly to the pre-cooled nitrating mixture to minimize decomposition. |
| Formation of a Dark Tar or Polymeric Material | 1. Reaction Temperature Too High: This is the most common cause of polymerization and decomposition of the furan ring. 2. Addition of Reagents Too Fast: Rapid addition of the nitrating agent or the substrate can cause localized overheating. 3. Presence of Impurities: Impurities in the starting material can catalyze polymerization. | 1. Maintain a low reaction temperature, typically between 0°C and 10°C, using an ice bath. For some protocols, temperatures as low as -10°C are recommended. 2. Add the reagents dropwise with vigorous stirring to ensure efficient heat dissipation. 3. Use purified methyl 2-furoate as the starting material. |
| Presence of Dinitrated Byproducts | Reaction Temperature Too High or Reaction Time Too Long: These conditions favor a second nitration event on the already nitrated product. | 1. Strictly maintain the recommended low reaction temperature. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to avoid over-reaction. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Isomeric byproducts or unreacted starting material can lower the melting point of the product mixture. 2. Incomplete Reaction: Significant amount of starting material remaining. | 1. Ensure the reaction has gone to completion. Purify the crude product by recrystallization to remove impurities. 2. Allow for a longer reaction time at the recommended low temperature, monitoring by TLC. |
| Hydrolysis of the Ester Group (formation of 5-nitro-2-furoic acid) | Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the methyl ester under the strong acidic conditions. | 1. Use anhydrous reagents and glassware. Concentrated sulfuric acid is a strong dehydrating agent, which helps to minimize this side reaction in the mixed acid method. 2. During workup, wash the crude product with a dilute sodium bicarbonate solution to remove any acidic byproducts. |
Data Presentation
Table 1: Effect of Nitrating Agent on Yield
| Nitrating Agent | Starting Material | Temperature (°C) | Reported Yield (%) | Reference |
| Nitric Acid / Acetic Anhydride | Methyl 2-furoate | 25-45 | 53 | --INVALID-LINK-- |
| Nitric Acid / Sulfuric Acid | Methyl Benzoate (analogous) | < 15 | 81-85 | --INVALID-LINK-- |
Note: Data for the direct nitration of methyl 2-furoate is limited. The data for methyl benzoate is provided as a close structural and electronic analogue to guide expectations.
Table 2: Qualitative Impact of Temperature on Yield and Purity (based on analogous reactions)
| Temperature | Expected Yield | Expected Purity | Common Issues |
| < 0°C | Moderate to High | High | Slower reaction rate |
| 0-10°C | Optimal | Good | Balance between reaction rate and side reactions |
| > 15°C | Decreasing | Low | Increased dinitration and polymerization |
Experimental Protocols
Protocol 1: Nitration using Nitric Acid and Acetic Anhydride
This protocol is adapted from a patented procedure for the nitration of furan derivatives.
-
Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a thermometer, and cooled in an ice bath, add acetic anhydride (approx. 7.6 parts).
-
Addition of Nitric Acid: Slowly add concentrated nitric acid (1 to 2 parts) to the acetic anhydride while maintaining the temperature between 25°C and 45°C.
-
Nitration Reaction: To this mixture, slowly add methyl 2-furoate (1 part) while ensuring the temperature remains within the 25-45°C range.
-
Reaction Monitoring: Stir the mixture at this temperature until the reaction is complete (monitor by TLC).
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent like methanol.
Protocol 2: Nitration using Mixed Acid (Analogous to Methyl Benzoate Nitration)
This is a general protocol based on the well-established nitration of methyl benzoate.
-
Preparation of the Substrate Solution: In a flask cooled in an ice bath, add methyl 2-furoate. Slowly add concentrated sulfuric acid while keeping the temperature below 10°C.
-
Preparation of the Nitrating Mixture: In a separate flask, cool a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of methyl 2-furoate in sulfuric acid over a period of about 15 minutes. It is crucial to maintain the reaction temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes, then let it stand at room temperature for about 15 minutes.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.
-
Isolation and Purification: Collect the resulting solid by vacuum filtration. Wash the solid with cold water and then with a small amount of ice-cold methanol. Purify the crude product by recrystallization from methanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Nitration of Methyl 2-Furoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of methyl 2-furoate.
Frequently Asked Questions (FAQs)
What are the most common side reactions in the nitration of methyl 2-furoate?
The most common side reactions during the nitration of methyl 2-furoate stem from the high reactivity and acid sensitivity of the furan ring. These include:
-
Polymerization: Furan rings are susceptible to acid-catalyzed polymerization, leading to the formation of dark, insoluble, tarry materials. This is often the primary cause of low yields.
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Ring Opening: Under harsh acidic conditions, the furan ring can undergo cleavage, resulting in the formation of linear, unsaturated dicarbonyl compounds.
-
Formation of Addition Products: The reaction can sometimes lead to the formation of non-aromatic 2,5-dihydrofuran intermediates through the addition of the nitronium ion and a nucleophile (such as acetate) across the furan ring. These adducts may be stable under certain conditions.[1]
-
Formation of Isomeric Byproducts: While the primary product is methyl 5-nitro-2-furoate due to the directing effect of the ester group, small amounts of other isomers, such as methyl 4-nitro-2-furoate, may also be formed.
-
Oxidation: Strong oxidizing conditions can lead to the degradation of the furan ring.
Why is a mixture of nitric acid and acetic anhydride used instead of nitric acid and sulfuric acid?
A mixture of nitric acid and sulfuric acid is a very strong nitrating agent and is too harsh for the acid-sensitive furan ring. Using such a strong acid mixture would lead to extensive polymerization and ring-opening of the furan moiety, resulting in very low or no yield of the desired nitrated product.
The combination of nitric acid and acetic anhydride generates acetyl nitrate in situ, which is a much milder nitrating agent. This allows for the controlled nitration of the furan ring while minimizing degradation and polymerization side reactions.
What is the expected regioselectivity of the nitration of methyl 2-furoate?
The nitration of methyl 2-furoate is expected to be highly regioselective, yielding primarily This compound . The methyl ester group at the 2-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. However, it directs incoming electrophiles to the 5-position.
How can I minimize the formation of polymeric byproducts?
Minimizing polymerization is crucial for a successful nitration of methyl 2-furoate. Key strategies include:
-
Low Reaction Temperature: Maintaining a low temperature (typically between -5°C and 5°C) throughout the reaction is critical to control the reaction rate and suppress polymerization.
-
Slow and Controlled Addition of Reagents: The nitrating agent should be added slowly and in a controlled manner to the solution of methyl 2-furoate to prevent localized overheating and high concentrations of the acid.
-
Use of a Mild Nitrating Agent: As discussed, using acetyl nitrate generated from nitric acid and acetic anhydride is essential.
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Anhydrous Conditions: The presence of water can exacerbate side reactions. Using anhydrous solvents and reagents is recommended.
My reaction mixture turned dark brown/black. What does this indicate and can I still isolate the product?
A dark brown or black reaction mixture is a strong indication that significant polymerization and/or degradation of the furan ring has occurred. While it may still be possible to isolate some of the desired product, the yield will likely be low. It is advisable to proceed with the work-up and purification, but also to consider optimizing the reaction conditions for subsequent attempts, focusing on better temperature control and slower reagent addition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | 1. Reaction temperature was too high. | - Maintain a strict temperature control, ideally between -5°C and 5°C, using an efficient cooling bath (e.g., ice-salt or dry ice-acetone).- Add the nitrating agent dropwise to prevent exothermic spikes. |
| 2. Nitrating agent was too harsh. | - Ensure the use of acetyl nitrate (from nitric acid and acetic anhydride). Avoid using a mixture of nitric and sulfuric acids. | |
| 3. Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish at low temperatures, consider extending the reaction time before increasing the temperature slightly. | |
| 4. Product loss during work-up. | - Ensure the pH is carefully neutralized during the work-up.- Use cold solvents for washing the crude product to minimize solubility losses. | |
| Formation of a Dark, Tarry Substance (Polymerization) | 1. Excessive acidity. | - Use the minimum necessary amount of nitric acid. |
| 2. Reaction temperature too high. | - Implement stricter temperature control as mentioned above. | |
| 3. High concentration of reactants. | - Consider diluting the reaction mixture with additional acetic anhydride. | |
| Product is Difficult to Purify/Isolate | 1. Presence of oily byproducts. | - During work-up, after quenching with ice water, allow the mixture to stand to promote solidification of the product.- Wash the crude solid with a cold, non-polar solvent (e.g., cold hexane) to remove less polar impurities. |
| 2. Co-precipitation of impurities. | - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or methanol). |
Data Presentation
Table 1: Typical Reaction Conditions for the Nitration of Methyl 2-Furoate
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Acetyl nitrate (from HNO₃ and Ac₂O) | Mild nitrating agent to prevent furan ring degradation. |
| Solvent | Acetic anhydride (Ac₂O) | Reactant for acetyl nitrate formation and solvent. |
| Temperature | -5°C to 5°C | Minimizes polymerization and side reactions. |
| Stoichiometry | Slight excess of nitric acid | Ensures complete conversion of the starting material. |
| Reaction Time | 1-3 hours | Typically sufficient for completion at low temperatures. |
Table 2: Potential Side Products in the Nitration of Methyl 2-Furoate
| Side Product | Structure | Formation Pathway |
| Methyl 4-nitro-2-furoate | Isomer with nitro group at the 4-position | Minor product of electrophilic aromatic substitution. |
| 2,5-Addition Products | Dihydrofuran derivatives with nitro and acetate groups at the 2- and 5-positions | Addition of the electrophile and a nucleophile across the furan ring.[1] |
| Polymeric Materials | Complex mixture of polymerized furan units | Acid-catalyzed polymerization of the furan ring. |
| Ring-Opened Products | Unsaturated dicarbonyl compounds | Acid-catalyzed cleavage of the furan ring. |
Experimental Protocols
General Protocol for the Nitration of Methyl 2-Furoate
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.
-
Preparation of the Nitrating Mixture: In a dropping funnel, slowly add concentrated nitric acid (1.1 equivalents) to acetic anhydride (3-5 equivalents) while maintaining the temperature below 10°C in an ice bath.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve methyl 2-furoate (1 equivalent) in acetic anhydride.
-
Nitration: Cool the solution of methyl 2-furoate to -5°C. Slowly add the pre-cooled nitrating mixture dropwise over a period of 1-2 hours, ensuring the internal temperature does not rise above 0°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an additional hour. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield this compound as a crystalline solid.
Mandatory Visualization
Caption: Troubleshooting workflow for the nitration of methyl 2-furoate.
References
Optimizing reaction conditions for synthesizing nitrofuran derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of nitrofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of nitrofuran derivatives?
The two most prevalent starting materials are furfural and 5-nitro-2-furoic acid. Furfural, a bio-based chemical, is a common precursor for producing key intermediates like 5-nitrofurfural. However, its heteroaromatic structure is sensitive to the harsh conditions often required for nitration. 5-Nitro-2-furoic acid is another frequent starting point, particularly for synthesizing amide and hydrazone derivatives. The choice between these starting materials typically depends on the desired final structure of the nitrofuran derivative.
Q2: Why is the nitration of the furan ring challenging, and what are the best practices to improve yield and reproducibility?
The primary difficulty in nitrating the furan ring lies in its susceptibility to degradation under harsh acidic conditions, which can lead to low yields and poor reproducibility. To address this, modern approaches focus on two key areas:
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Milder Nitrating Agents: Utilizing milder nitrating agents, such as acetyl nitrate generated in situ, is preferable to traditional harsh nitrating mixtures like nitric acid and sulfuric acid.[1]
-
Advanced Reactor Technology: The use of continuous flow platforms represents a significant advancement.[1] These systems allow for the safe in situ generation of acetyl nitrate and provide precise control over reaction parameters such as temperature and residence time.[1] This technology has been shown to produce nitrofurantoin in a 94% yield in under five minutes, demonstrating a marked improvement in safety, speed, and reproducibility.[1]
Q3: What are the recommended methods for purifying nitrofuran derivatives?
The most commonly employed method for purifying nitrofuran derivatives is silica gel column chromatography. The choice of eluent will depend on the polarity of the specific derivative being purified. It is important to note that the acidic nature of silica gel can sometimes lead to the degradation of sensitive furan compounds. In such cases, using deactivated (neutral) silica or alumina, or adding a small amount of a neutralizer like triethylamine to the eluent, can mitigate this issue. For volatile nitrofuran derivatives, vacuum distillation can be an effective purification method, although care must be taken to avoid decomposition at high temperatures.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of nitrofuran derivatives and provides potential solutions.
Problem 1: Low or No Yield in the Nitration of Furfural
-
Probable Cause: Degradation of the furan ring due to harsh reaction conditions, such as the use of strong acids or high temperatures. The furfural structure is delicate and often cannot withstand typical nitration protocols.
-
Suggested Solutions:
-
Use a Milder Nitrating Agent: Switch from standard nitrating mixtures (e.g., HNO₃/H₂SO₄) to in situ generated acetyl nitrate.[1]
-
Optimize Temperature Control: Perform the reaction at lower temperatures to minimize substrate decomposition.[1]
-
Consider Flow Chemistry: If available, utilize a continuous flow reactor. This technology offers superior control over reaction time and temperature, minimizing degradation and enhancing safety, especially when handling unstable reagents like acetyl nitrate.
-
Problem 2: Formation of Dark, Polymeric Byproducts
-
Probable Cause: The high reactivity of the furan ring, especially under acidic conditions, can lead to polymerization or decomposition of the starting material or the desired product.
-
Suggested Solutions:
-
pH Control: Use milder acidic catalysts (e.g., p-toluenesulfonic acid instead of sulfuric acid) or a buffer system to maintain a less acidic environment.
-
Temperature Management: Run the reaction at the lowest effective temperature. Consider performing temperature optimization studies to find the ideal balance between reaction rate and side product formation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to the reaction conditions.
-
Problem 3: Low Yield During Condensation Reactions (e.g., Chalcone or Imine Formation)
-
Probable Cause: Incomplete reaction, formation of side products, or decomposition of the product during workup or purification.
-
Suggested Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction using TLC to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products. For the synthesis of certain chalcones from 5-nitrofuran-2-carbaldehyde, reactions may require elevated temperatures (e.g., 100 °C) for extended periods (e.g., 24 hours).[1]
-
Verify Reagent Purity: Ensure that starting materials and reagents are pure and dry, as impurities can interfere with the reaction.
-
Control Reagent Addition: Add reagents dropwise to maintain control over the reaction exotherm and minimize side reactions.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Nitrofurfural Diacetate
| Molar Ratio (Furfural:HNO₃:H₂SO₄:Ac₂O) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1:1.3:0.041:4 | 0 to -5 | Not Specified | 85.6 | [2] |
| 1:1.3:0.041:3 | 0 to -5 | Not Specified | 78.8 | [2] |
| 1:1.5:0.041:5 | 0 to -10 | Not Specified | 80.2 | [2] |
| 1:1.3:0.036:6.5 | -5 | Not Specified | 78-85 | [3] |
Table 2: Synthesis of Nitrofuran Chalcone Derivatives via Claisen-Schmidt Condensation
| Aldehyde | Acetophenone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Nitrofuran-2-carbaldehyde | 1-(2,4-dichlorophenyl)ethanone | H₂SO₄ | Acetic Acid | 100 | 24 | 17 | [4] |
| 3-Hydroxybenzaldehyde | 4-Chloroacetophenone | NaOH | Not Specified | 0-20 | 120 | 64.5 | [5] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH | Not Specified | 0-20 | 120 | 58.5 | [5] |
Table 3: Synthesis of N-Aryl-5-nitrofuran-2-carboxamide Derivatives
| Amine | Activating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 3-(1H-imidazol-1-yl)propan-1-amine | CDI | 1,4-Dioxane | r.t. for 12h, then reflux for 2h | 7 | [4] |
| 2-(Pyridin-2-yl)ethanamine | CDI | 1,4-Dioxane | r.t. for 12h, then reflux for 2h | 30 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitrofurfural Diacetate
This protocol is adapted from a literature procedure for the nitration of furfural.[6]
-
Preparation of the Nitrating Mixture: In a flask cooled by an ice-salt mixture (-5 to 5 °C), add 45 mL of acetic anhydride. To this, slowly add a mixture of 4.3 mL of concentrated nitric acid and 0.03 mL of concentrated sulfuric acid with continuous stirring.
-
Nitration: To the cooled acid mixture, add 5.2 mL of freshly distilled furfural dropwise, ensuring the temperature is maintained between -5 and 5 °C.
-
Reaction: Stir the mixture for 1 hour at -5 to 5 °C.
-
Work-up: Add 40 mL of water to the reaction mixture and stir at room temperature for 30 minutes. A white precipitate should form.
-
pH Adjustment: Add a 10% sodium hydroxide solution to the mixture until the pH reaches 2.5 to 2.7.
-
Heating: Warm the mixture on a water bath at approximately 55 °C for 1 hour.
-
Isolation: Allow the mixture to stand at room temperature overnight. Filter the white precipitate, wash with water, and recrystallize from 95% ethanol. Air-dry the final product.
Protocol 2: General Procedure for the Synthesis of Nitrofuran Chalcones
This protocol describes a general method for the Claisen-Schmidt condensation to form nitrofuran chalcones.[4]
-
Reaction Setup: Dissolve 5-nitrofuran-2-carbaldehyde (1 mmol) and the appropriate acetophenone (1 mmol) in 1.68 mL of acetic acid.
-
Catalyst Addition: Add sulfuric acid (67 μL, 98%) to the solution.
-
Reaction: Stir the reaction mixture at 100 °C for 24 hours.
-
Extraction: After cooling, extract the mixture with dichloromethane (3 x 25 mL).
-
Purification: The obtained chalcones can be purified by silica gel column chromatography.
Protocol 3: General Procedure for the Synthesis of 5-Nitrofuran-2-carboxamide Derivatives
This protocol outlines the synthesis of carboxamide derivatives from 5-nitrofuran-2-carboxylic acid.[4]
-
Activation of Carboxylic Acid: Add 5-nitrofuran-2-carboxylic acid (1 eq) to a suspension of 1,1'-carbonyldiimidazole (CDI) (1 eq) in 1,4-dioxane. Stir the reaction mixture at room temperature for 2 hours.
-
Amine Addition: Add the appropriate amine (1 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature for 12 hours, followed by refluxing for an additional 2 hours.
-
Work-up: Treat the reaction mixture with 2 mL of water and reflux for 1 hour.
-
Purification: The resulting amide derivatives can be purified by silica gel column chromatography.
Mandatory Visualizations
Caption: Mechanism of action of nitrofuran antibiotics in a bacterial cell.
References
- 1. benchchem.com [benchchem.com]
- 2. US4052419A - Method of preparing 5-nitrofurfural diacetate - Google Patents [patents.google.com]
- 3. DE2523759A1 - 5-Nitro furfural diacetate prepn. - by nitration of furfural in acetic anhydride - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Stability issues of Methyl 5-nitro-2-furoate in solution
Welcome to the technical support center for Methyl 5-nitro-2-furoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of degradation of this compound in solution?
A1: Degradation of this compound can manifest in several ways:
-
Color Change: A noticeable change in the color of the solution, often to a deeper yellow or brown, can indicate the formation of degradation products.
-
Precipitation: The formation of a precipitate may indicate the generation of less soluble degradation products or a change in the solution's properties.
-
Changes in Analytical Profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation is observed as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by:
-
pH: The compound is susceptible to hydrolysis, particularly under basic and to a lesser extent, acidic conditions. The ester linkage is prone to cleavage.
-
Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis and potentially other decomposition pathways.
-
Light: Exposure to light, especially UV radiation, can lead to photodegradation. It is recommended to handle and store solutions of this compound protected from light.
-
Oxidizing Agents: The presence of oxidizing agents may lead to degradation of the furan ring or other parts of the molecule.
-
Enzymatic Activity: As a nitrofuran, it can be susceptible to enzymatic reduction of the nitro group by enzymes such as xanthine oxidase, leading to the formation of various metabolites.[1]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of this compound solutions, it is recommended to:
-
Store solutions at low temperatures, such as 2-8°C.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Use freshly prepared solutions whenever possible. If storage is necessary, it should be for the shortest duration possible after conducting appropriate stability studies.
-
Consider the pH of the solution; for short-term storage, a slightly acidic to neutral pH is generally preferable to basic conditions.
Q4: In which solvents is this compound soluble and are there any known incompatibilities?
A4: this compound is sparingly soluble in water but is generally soluble in many organic solvents.[2] Commonly used solvents in a laboratory setting would likely include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and alcohols. While specific incompatibility data is limited, it is advisable to avoid highly reactive solvents or solutions containing strong nucleophiles, strong acids, or strong bases that could accelerate its degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Solution During an Experiment
Symptoms:
-
A significant decrease in the concentration of this compound is observed over a short period.
-
Inconsistent results are obtained in biological or chemical assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | - Check the pH of your solution: If the medium is basic or strongly acidic, consider adjusting the pH to a more neutral range if your experimental conditions allow. - Buffer Selection: Ensure the buffer used is compatible and does not catalyze the degradation. |
| Thermal Degradation | - Control the temperature: Maintain a consistent and, if possible, low temperature during your experiment. Avoid unnecessary exposure to high temperatures. |
| Photodegradation | - Protect from light: Conduct experiments under subdued light or use amber-colored labware. |
| Enzymatic Degradation (in biological assays) | - Heat-inactivate components: If working with cell lysates or other biological matrices containing active enzymes, consider a heat-inactivation step if it does not compromise your experiment. - Use purified enzyme inhibitors: If a specific enzyme (like xanthine oxidase) is suspected, the use of a known inhibitor may be warranted. |
Issue 2: Unexpected Peaks Appear in HPLC Analysis
Symptoms:
-
One or more new peaks are observed in the chromatogram that were not present in the initial analysis of the standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Forced Degradation | - Review experimental conditions: The appearance of new peaks is a direct indication of degradation. Use the troubleshooting steps in "Issue 1" to identify the likely cause (pH, temperature, light). - Characterize degradation products: If necessary, use techniques like LC-MS to identify the mass of the degradation products. This can help in elucidating the degradation pathway (e.g., hydrolysis would lead to 5-nitro-2-furoic acid). |
| Contamination | - Analyze a solvent blank: Inject the solvent used to dissolve the compound to rule out contamination from the solvent itself. - Check glassware and equipment: Ensure all labware is thoroughly clean. |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound. Here is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1, 2, 4, and 8 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 12 hours).
-
Withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Also, subject a solution of the compound to the same temperature.
-
At specified time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source in a photostability chamber.
-
Keep a control sample of the same solution wrapped in aluminum foil to protect it from light.
-
After a defined exposure time, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column is often a good starting point.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks.
-
Data Presentation
The results from the forced degradation studies can be summarized in the following table. The percentage of degradation can be calculated based on the reduction in the peak area of the parent compound.
Table 1: Summary of Forced Degradation Studies for this compound (Example Data)
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | ~15% | 1 |
| 0.1 M NaOH | 8 | 60 | >90% | 2 |
| 3% H₂O₂ | 12 | Room Temp | ~5% | 1 |
| Thermal (Solid) | 48 | 80 | <2% | 0 |
| Thermal (Solution) | 48 | 80 | ~25% | 1 |
| Photolytic | 24 | Room Temp | ~10% | 1 |
Note: The data presented in this table is illustrative and should be confirmed by experimental studies.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Avoiding degradation of the furan ring during synthesis
Welcome to the Technical Support Center for troubleshooting furan ring synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find frequently asked questions and detailed guides to help you navigate the common challenges associated with the stability of the furan ring during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my furan-containing compound degrading during an acid-catalyzed reaction?
Furan rings are highly susceptible to degradation under acidic conditions, which can lead to polymerization or ring-opening.[1][2] The degradation is initiated by the protonation of the furan ring, which is the rate-limiting step.[2][3][4] This protonation, most favorable at the alpha-carbon (adjacent to the oxygen), disrupts the aromaticity and forms a reactive intermediate.[2] Nucleophiles, such as water, can then attack the ring, leading to the formation of dicarbonyl compounds through ring cleavage.[2][5]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
The formation of dark, tarry substances is a common indicator of furan polymerization.[1] Furans, especially those with electron-releasing substituents, are prone to polymerization under acidic conditions.[6][7] This process can be initiated by the reactive electrophiles generated during protonation.[6] To prevent this, consider using milder reaction conditions, such as lower temperatures and less concentrated acids.[1] Ensuring your reagents and solvents are anhydrous is also critical, as water can promote side reactions that lead to polymerizable intermediates.[1][7][8]
Q3: How does the choice of solvent impact the stability of my furan compound?
The solvent plays a crucial role in the stability of furan derivatives. Protic solvents like water can participate in the degradation pathway and accelerate ring-opening, particularly under acidic conditions.[4][7][8] In contrast, polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a significant stabilizing effect on furan rings.[2][4] When performing acid-catalyzed reactions, using an anhydrous, non-protic solvent is often recommended to minimize degradation.[1]
Q4: I am attempting a Diels-Alder reaction with a furan as the diene, but the yield is low or the product seems to revert to the starting materials. What can I do?
The Diels-Alder reaction involving furan is often reversible due to the aromatic stability of the furan ring.[9][10] This reverse reaction, known as the retro-Diels-Alder, is highly dependent on temperature.[9] To improve the yield of the desired adduct, consider the following strategies:
-
Increase Dienophile Reactivity : Use dienophiles with strong electron-withdrawing groups.[11]
-
Lewis Acid Catalysis : Lewis acids like ZnCl₂ or AlCl₃ can accelerate the forward reaction.[9][12]
-
High Pressure : Applying high pressure can shift the equilibrium toward the more compact Diels-Alder adduct.[9]
-
Low-Temperature Workup : Perform all purification and workup steps at low temperatures to prevent the retro-Diels-Alder reaction.[9]
-
Immediate Derivatization : Converting the initial adduct into a more stable derivative, for example through hydrogenation, can "lock" the structure and prevent reversal.[9]
Q5: How can I safely purify my furan derivative without causing decomposition?
Purification can be challenging due to the instability of many furan compounds.[1]
-
Chromatography : Standard column chromatography on silica gel can lead to degradation because of the acidic nature of the silica.[1][5] To mitigate this, you can use deactivated (neutral) silica or alumina, or add a small amount of a base like triethylamine to the eluent.[5]
-
Distillation : For volatile furans, vacuum distillation is effective, but excessive heat can cause decomposition.[1] It is crucial to monitor the temperature closely.
-
Inert Atmosphere : To prevent oxidation, especially for electron-rich furans, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).[5]
Troubleshooting Guides
Guide 1: Navigating Acid-Catalyzed Reactions
Furan's sensitivity to acid is a primary challenge in its synthesis and modification.[1] Ring-opening and polymerization are the main degradation pathways.[2][13]
Logical Flowchart for Troubleshooting Acid-Catalyzed Reactions
Caption: Troubleshooting workflow for acid-induced furan degradation.
Acid Catalyst Selection
| Catalyst Type | Examples | Recommended Use | Potential Issues |
| Strong Brønsted Acids | H₂SO₄, HCl | Generally not recommended | High risk of polymerization and ring-opening.[1] |
| Milder Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Phosphoric acid | Paal-Knorr synthesis, Acylations | Can still cause degradation if not used carefully.[6] |
| Lewis Acids | BF₃, ZnCl₂, AlCl₃ | Alkylation, Acylation, Diels-Alder | Can catalyze side reactions; optimization is key.[6][9] |
| Solid Acid Catalysts | Amberlyst, SiO₂, Al₂O₃ | Industrial applications, Vapor-phase reactions | Can be less active but offer easier separation.[7][14] |
Guide 2: Preventing Oxidative Degradation
Certain oxidizing agents can cause the furan ring to open, leading to the formation of dicarbonyls or carboxylic acids.[6][15]
Common Oxidizing Agents and Their Effects
| Oxidizing Agent | Product Type | Notes |
| Peroxy Acids (e.g., m-CPBA) | Ring-opened products | Can lead to 1,4-dicarbonyl compounds.[6] |
| Sodium Hypochlorite (NaOCl) | Ring-opened products | A strong oxidant that can cleave the ring.[6] |
| Hydrogen Peroxide (H₂O₂) | Ring-opened products | Often used with a catalyst; can lead to ring contraction.[6] |
| Singlet Oxygen (¹O₂) | Endoperoxides, Polyoxygenated products | Useful in complex synthesis via photo-oxidation.[16] |
| Transition Metal Catalysts | Varies (e.g., maleic acid) | Used in industrial processes, often at high temperatures.[16][17] |
Guide 3: Optimizing Diels-Alder Reactions
The reversibility of the furan Diels-Alder reaction requires careful control of reaction conditions to favor product formation.[9]
Diagram of Furan Diels-Alder Equilibrium
Caption: Kinetic and thermodynamic pathways in furan Diels-Alder reactions.
To drive the reaction forward, it is often necessary to use high concentrations of reactants, Lewis acid catalysis, or high pressure.[9] Subsequent workup and purification must be performed at low temperatures to prevent the retro-Diels-Alder reaction.[9]
Key Experimental Protocols
Protocol 1: Paal-Knorr Synthesis Using a Mild Acid Catalyst
This protocol describes the synthesis of a 2,5-disubstituted furan from a 1,4-diketone using p-toluenesulfonic acid (p-TsOH) to minimize degradation. The Paal-Knorr synthesis is a cyclization of 1,4-diketones to furans under acidic conditions.[6][18]
-
Materials :
-
1,4-Diketone (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene (anhydrous)
-
-
Procedure :
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the 1,4-diketone and toluene.
-
Add the p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux. Water formed during the cyclization will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on neutralized silica gel.
-
Protocol 2: Neutralization of Silica Gel for Chromatography
Acid-sensitive furans can degrade on standard silica gel.[5] This protocol details how to neutralize silica gel before use.
-
Materials :
-
Silica gel
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (Et₃N)
-
-
Procedure :
-
Prepare the desired eluent for your chromatography.
-
Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
Prepare a slurry of the silica gel in this triethylamine-containing eluent.
-
Pack the chromatography column with the prepared slurry as you normally would.
-
Run the column using the eluent containing 1% triethylamine. This neutralized environment will help prevent the degradation of the acid-sensitive furan compound during purification.[5]
-
Protocol 3: Protecting a Furan Moiety via Diels-Alder Reaction
For multi-step syntheses where the furan ring needs to be preserved during harsh reaction conditions, it can be temporarily protected as a Diels-Alder adduct.[5]
-
Materials :
-
Furan-containing substrate (1.0 eq)
-
Maleic anhydride (1.1 eq)
-
Diethyl ether (anhydrous)
-
-
Procedure (Protection Step) :
-
Dissolve the furan-containing substrate in a minimal amount of anhydrous diethyl ether at room temperature.
-
Add maleic anhydride and stir the mixture. The Diels-Alder adduct will often precipitate from the solution.
-
Stir for 2-4 hours or until TLC analysis shows consumption of the furan.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting 7-oxanorbornene adduct is now protected.
-
-
Deprotection Step :
-
The retro-Diels-Alder reaction is thermally induced. Place the protected adduct in a suitable high-boiling solvent (e.g., xylenes) and heat to reflux.
-
Alternatively, for more sensitive substrates, the adduct can be heated neat under vacuum, and the deprotected furan can be collected by distillation. The deprotection temperature depends on the specific adduct but is often above 120 °C.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Furan - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Troubleshooting low yields in the synthesis of Methyl 5-nitro-2-furoate analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-nitro-2-furoate and its analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the electrophilic nitration of Methyl 2-furoate. A widely used nitrating agent for this transformation is a mixture of concentrated nitric acid and acetic anhydride, which generates acetyl nitrate in situ. This reagent is generally preferred over a mixture of nitric and sulfuric acids due to the furan ring's sensitivity to strong acidic conditions.
Q2: Why am I experiencing very low to no yield of the desired product?
A2: Low yields in the synthesis of this compound can stem from several factors. The furan ring is susceptible to degradation under harsh acidic and oxidative conditions. The use of strong nitrating agents like a mixture of concentrated nitric and sulfuric acid can lead to ring opening, polymerization, and the formation of tar-like byproducts instead of the desired nitrated product.[1][2] Additionally, improper temperature control is a frequent cause of low yields; the reaction is exothermic and requires careful cooling.
Q3: My reaction mixture turned dark brown or black. What does this indicate?
A3: The formation of a dark brown or black reaction mixture is a strong indication of furan ring degradation and polymerization. This is a common issue when the reaction conditions are too harsh, such as using highly concentrated acids or allowing the temperature to rise uncontrollably. Furan and its derivatives are known to polymerize in the presence of strong acids.
Q4: Are there alternative, milder nitrating agents that can be used?
A4: Yes, for sensitive substrates like Methyl 2-furoate, milder nitrating agents are recommended. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a commonly used milder alternative.[3] Other options that have been explored for the nitration of sensitive aromatic and heterocyclic compounds include nitrate salts in the presence of an acid catalyst.
Q5: What are the key parameters to control during the nitration of Methyl 2-furoate?
A5: The critical parameters to control are:
-
Temperature: The reaction is exothermic and should be maintained at a low temperature, typically between 25°C and 45°C when using nitric acid and acetic anhydride, to prevent side reactions and degradation.
-
Rate of Addition: The nitrating agent should be added slowly to the solution of Methyl 2-furoate to maintain temperature control and prevent localized overheating.
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled. An excess of the nitrating agent can lead to the formation of dinitrated or other unwanted byproducts.
-
Purity of Starting Materials: Ensure that the Methyl 2-furoate and other reagents are pure and free of water, as impurities can catalyze side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its analogs.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Harsh Reaction Conditions: Use of mixed acid (HNO₃/H₂SO₄) leading to furan ring degradation.[1][2] | Switch to a milder nitrating agent such as nitric acid in acetic anhydride. |
| Poor Temperature Control: Reaction temperature was too high, causing decomposition. | Maintain the reaction temperature strictly within the recommended range (e.g., 25-45°C for HNO₃/Ac₂O). Use an ice bath for cooling and add the nitrating agent slowly. | |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature within the optimal range. | |
| Dark, Tarry Reaction Mixture | Polymerization of Furan Ring: Caused by excessively acidic conditions or high temperatures. | Use a milder nitrating agent and ensure rigorous temperature control. Consider using a more dilute solution. |
| Presence of Multiple Products (TLC/NMR) | Formation of Isomers: Nitration at other positions on the furan ring. | While the 5-position is electronically favored, other isomers can form. Optimize reaction conditions (lower temperature, specific catalyst) to improve regioselectivity. |
| Dinitration: Use of excess nitrating agent. | Carefully control the stoichiometry of the nitrating agent. Use a slight excess, but avoid large excesses. | |
| Hydrolysis of Ester: Presence of water in the reaction mixture leading to the formation of 5-nitro-2-furoic acid. | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere if necessary. | |
| Difficulty in Product Isolation/Purification | Product is an Oil: Incomplete reaction or presence of impurities preventing crystallization. | Ensure the reaction has gone to completion. Purify the crude product by column chromatography. |
| Product Contaminated with Starting Material: Incomplete reaction. | Optimize reaction time and temperature. Use column chromatography for purification. | |
| Product Contaminated with Acidic Byproducts: Incomplete neutralization during workup. | Ensure complete neutralization of the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) before extraction. Wash the organic layer thoroughly. |
Data Presentation
Table 1: Comparison of Nitrating Agents for Aromatic Compounds
| Nitrating Agent | Substrate | Product | Yield (%) | Reference |
| HNO₃ / H₂SO₄ | Methyl Benzoate | Methyl 3-nitrobenzoate | 73.3% | [4] |
| HNO₃ / Ac₂O | 2-Methylimidazole | 2-Methyl-4(5)-nitroimidazole | 95% | [5] |
| Nitrate Salts (e.g., NaNO₃) / H₂SO₄ | 2-Methylimidazole | 2-Methyl-4(5)-nitroimidazole | 85% | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Nitric Acid and Acetic Anhydride
This protocol is adapted from a patented procedure for the nitration of furan derivatives.
Materials:
-
Methyl 2-furoate
-
Acetic anhydride
-
Concentrated nitric acid
-
Ice
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flask equipped with a stirrer and a thermometer, prepare a solution of about one part of Methyl 2-furoate in approximately 7.6 parts of acetic anhydride.
-
Cool the mixture in an ice-water bath.
-
Slowly add one to two parts of concentrated nitric acid to the cooled solution while maintaining the temperature between 25°C and 45°C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature until the conversion is complete (monitor by TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Methyl 5-nitro-2-furoate by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of methyl 5-nitro-2-furoate via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is a yellow crystalline solid.[1]
Q2: What is the melting point of this compound?
A2: The reported melting point of this compound is in the range of 77-82 °C. A sharp melting point within this range is a good indicator of purity.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Based on the structure of this compound (an aromatic nitro compound and an ester), several solvents and solvent systems are suitable. Alcohols such as ethanol and methanol are often effective for nitro-aromatic compounds. Given its ester functionality, ethyl acetate is also a potential candidate. A mixed solvent system, such as acetone/ethanol, has been reported to be effective for crystallizing similar 5-phenylfuran derivatives.[2]
Q4: My compound appears as an oil and does not crystallize. What should I do?
A4: "Oiling out" can occur if the solute's melting point is lower than the boiling point of the solvent, or if the concentration of impurities is high, significantly depressing the melting point. To address this, try adding more solvent to the hot solution and allowing it to cool more slowly. If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can help.
Q5: How can I induce crystallization if no crystals form upon cooling?
A5: If crystals do not form, the solution may be too dilute. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus, or by adding a seed crystal of pure this compound. If these methods fail, you may need to concentrate the solution by evaporating some of the solvent and then allowing it to cool again.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization from Ethanol
This protocol outlines the procedure for recrystallizing this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
95% or absolute ethanol
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture with gentle stirring.
-
Solvent Addition: Gradually add more ethanol in small portions to the heated mixture until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should be observed as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Mixed Solvent Recrystallization using Acetone/Ethanol (1:1)
This protocol is an alternative method using a mixed solvent system, which can be effective if single solvents do not yield satisfactory results.
Materials:
-
Crude this compound
-
Acetone
-
Ethanol
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot acetone.
-
Addition of Anti-solvent: While the acetone solution is still hot, slowly add ethanol (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold 1:1 acetone/ethanol mixture.
-
Drying: Dry the purified crystals as described in Protocol 1.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅NO₅ |
| Molecular Weight | 171.11 g/mol |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | 77-82 °C |
| Solubility in Water | Sparingly soluble[1] |
Table 2: Suggested Recrystallization Solvents
| Solvent / System | Boiling Point (°C) | Rationale |
| Ethanol (95%) | ~78 | Good general solvent for nitro-aromatic compounds. |
| Methanol | ~65 | Lower boiling point alternative to ethanol, suitable for compounds sensitive to higher temperatures. |
| Ethyl Acetate | ~77 | "Like dissolves like" principle; suitable for an ester compound. |
| Acetone/Ethanol | Variable | A mixed solvent system can fine-tune solubility for optimal crystal growth.[2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Solution is too dilute (too much solvent added).- The compound is very soluble in the solvent even at low temperatures. | - Try to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.- Evaporate some of the solvent to concentrate the solution and then cool again.- Consider a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| "Oiling Out" - Formation of an Oil Instead of Crystals | - The melting point of the solute is below the boiling point of the solvent.- High concentration of impurities significantly depressing the melting point. | - Re-heat the solution and add more solvent to decrease the saturation point.- Allow the solution to cool much more slowly.- If using a mixed solvent system, add more of the solvent in which the compound is more soluble before cooling.- Consider purification by chromatography first to remove a significant portion of impurities. |
| Low Recovery of Purified Product | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Cool the filtrate in an ice bath for a longer duration to maximize precipitation.- Concentrate the mother liquor to obtain a second crop of crystals. |
| Colored Impurities Remain in Crystals | - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the surface of the crystals. | - If the impurity is colored, consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Ensure proper washing of the filtered crystals with ice-cold solvent.- A second recrystallization may be necessary. |
| Crystals Form Too Quickly | - The solution is supersaturated.- The solution was cooled too rapidly. | - Re-heat the solution and add a small amount of additional solvent.- Ensure slow cooling by insulating the flask or leaving it on the benchtop undisturbed. |
Visualizations
References
Technical Support Center: Synthesis of Methyl 5-nitro-2-furoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 5-nitro-2-furoate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using TLC to monitor this reaction?
A1: Thin-Layer Chromatography (TLC) is used to separate compounds in a mixture based on their polarity. In the synthesis of this compound from Methyl 2-furoate, the product is significantly more polar than the starting material due to the addition of the nitro group (-NO₂). This difference in polarity allows for the separation of the reactant and product on a TLC plate. By observing the disappearance of the starting material spot and the appearance of the product spot over time, one can monitor the progression of the reaction.[1][2]
Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A2: The choice of eluent is critical for good separation. A common approach is to start with a non-polar solvent and gradually add a more polar solvent until a good separation is achieved. For neutral organic molecules like those in this synthesis, a mixture of hexanes (non-polar) and ethyl acetate (polar) is a common starting point.[3] The ideal solvent system will result in the starting material (less polar) having a higher Rf value (retention factor) and the product (more polar) having a lower Rf value, with clear separation between the spots.
Q3: How can I visualize the spots on the TLC plate if they are not colored?
A3: Since Methyl 2-furoate and this compound are not strongly colored, visualization techniques are necessary. The most common method is using a TLC plate with a fluorescent indicator (e.g., F-254) and observing the plate under a UV lamp.[3][4] Aromatic compounds like these will often appear as dark spots. Alternatively, staining with iodine vapor can be used; compounds with an affinity for iodine will appear as brown spots.[4][5]
Q4: What is a "co-spot" and why is it important?
A4: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted in the same location.[6] This helps to definitively identify the starting material spot in the reaction mixture lane, even if the Rf values are very close to other components. It provides a direct comparison within the same TLC run, confirming the consumption of the reactant.
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol describes a representative method for the nitration of Methyl 2-furoate.
Materials:
-
Methyl 2-furoate
-
Acetic anhydride
-
Nitric acid (fuming)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Cool a flask containing acetic anhydride to 0°C in an ice bath with stirring.
-
Slowly add fuming nitric acid to the cold acetic anhydride to form a nitrating mixture. Maintain the temperature at or below 10°C.
-
In a separate flask, dissolve Methyl 2-furoate in acetic anhydride.
-
Slowly add the solution of Methyl 2-furoate to the nitrating mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature and monitor its progress using TLC.
-
Upon completion, the reaction is typically quenched by pouring it over ice water, which will precipitate the crude product.
-
The solid product is then collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.
Monitoring the Reaction using TLC
Procedure:
-
Prepare a TLC developing chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[7] Ensure the solvent level is below the baseline where the samples will be spotted.[8]
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom.[7] Mark three lanes for spotting: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).
-
Using a capillary tube, spot a small amount of a dilute solution of the starting material (Methyl 2-furoate) on the 'SM' mark.
-
Spot the 'SM' solution on the 'C' mark. Then, carefully spot the reaction mixture directly on top of it.
-
Withdraw a small aliquot from the reaction mixture and spot it on the 'RM' mark.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend until it is about 1 cm from the top.[7]
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.[7]
-
Visualize the spots under a UV lamp or by using an appropriate stain.[2]
-
The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 2-furoate | C₆H₆O₃ | 126.11 | - |
| This compound | C₆H₅NO₅ | 171.11 | 78-82[9] |
Table 2: Representative TLC Results
| Lane | Description | Expected Observation | Interpretation |
| SM | Starting Material (Methyl 2-furoate) | Single spot with a higher Rf value. | Reference for the starting material. |
| C | Co-spot (SM + Reaction Mixture) | Two distinct spots initially, with the SM spot diminishing over time. | Confirms the identity of the SM spot in the reaction mixture. |
| RM | Reaction Mixture | Initially, a prominent SM spot. As the reaction progresses, a new, lower Rf spot (product) appears and intensifies while the SM spot fades. | Indicates the conversion of starting material to product. |
Troubleshooting Guide
Q: My spots are streaking down the TLC plate. What should I do?
A: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[5][8] Try diluting your sample solution and spotting again.
-
Highly Polar Compound: The compound might be too polar for the chosen solvent system and is interacting strongly with the silica gel.[7] You can try using a more polar eluent.
-
Acidic/Basic Compounds: If your compound is acidic or basic, it can interact with the slightly acidic silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can resolve this.[5][7]
Q: I can't see any spots on my developed TLC plate. What went wrong?
A: This issue can arise from a few problems:
-
Sample Too Dilute: Your sample may not be concentrated enough to be visible.[5][8] Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[5][8]
-
Compound Not UV-Active: If you are using a UV lamp for visualization, your compound may not be UV-active.[5] Try a different visualization method, such as an iodine chamber or a potassium permanganate stain.[5]
-
Sample Dissolved in Solvent Reservoir: Ensure that the initial spotting line on your TLC plate is above the level of the solvent in the developing chamber. If the spots are submerged, they will dissolve into the solvent pool instead of traveling up the plate.[8]
-
Volatile Compound: The compound might be volatile and could have evaporated from the plate.[5]
Q: My spots are all clustered near the baseline or at the solvent front. How can I fix this?
A: This indicates that your eluent has the wrong polarity for the separation:
-
Spots Near Baseline: If the spots have very low Rf values, your eluent is not polar enough to move them up the plate.[10] Increase the proportion of the polar solvent in your mixture.
-
Spots Near Solvent Front: If the spots have very high Rf values, your eluent is too polar, causing them to travel with the solvent front.[10] Decrease the proportion of the polar solvent or choose a less polar solvent system.
Q: The reactant and product spots are not well-separated. What can I do?
A: Poor separation occurs when the Rf values of your compounds are too similar in the chosen eluent. You should try to optimize the solvent system by testing different ratios of your polar and non-polar solvents.[7] Sometimes, trying a completely different solvent system (e.g., dichloromethane/methanol) may be necessary.
Visualizations
Caption: Experimental workflow for monitoring reaction progress using TLC.
Caption: Logical workflow for troubleshooting common TLC issues.
References
- 1. Nitration of Aromatic Esters Thin-layer | Chegg.com [chegg.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. edu.rsc.org [edu.rsc.org]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. This compound 98 1874-23-3 [sigmaaldrich.com]
- 10. Page loading... [guidechem.com]
Safe handling and storage of Methyl 5-nitro-2-furoate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of Methyl 5-nitro-2-furoate. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Safety & Handling FAQs
Q1: What are the primary hazards associated with this compound?
This compound is a hazardous chemical that requires careful handling. The primary risks include:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1][2]
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Irritation: It can cause skin and serious eye irritation.[1][2]
-
Mutagenicity: It is suspected of causing genetic defects.[1][2][3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
To ensure personal safety, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is necessary, especially when handling the powder outside of a fume hood.[4]
-
Protective Clothing: A lab coat should be worn to protect from skin contact.
Q3: What are the proper storage conditions for this compound?
Store the compound in a cool, dry, and well-ventilated area.[5] It should be kept in a tightly sealed container to prevent moisture ingress and contamination.
Q4: What materials are incompatible with this compound?
While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.
Experimental Troubleshooting Guide
The synthesis of this compound, typically via the nitration of methyl 2-furoate, can present several challenges due to the sensitivity of the furan ring.[3][6]
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Degradation of Furan Ring | Furan is sensitive to strong acidic conditions, which can lead to ring-opening and polymerization.[3][6] Avoid using concentrated mixed acids (HNO₃/H₂SO₄).[3] |
| Inefficient Nitrating Agent | Use a milder nitrating agent such as acetyl nitrate (a mixture of nitric acid and acetic anhydride).[1][7] |
| Incorrect Reaction Temperature | The reaction is exothermic. Maintain a low temperature (0-10°C) during the addition of the nitrating agent to prevent side reactions.[8] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in temperature after the initial addition, but do not exceed 50°C.[7] |
Problem 2: Formation of a Dark, Tarry Substance (Polymerization)
| Potential Cause | Troubleshooting Step |
| Excessively Acidic Conditions | Strong acids catalyze the polymerization of furans.[6] Ensure the use of a milder nitrating system like nitric acid in acetic anhydride.[7] |
| High Reaction Temperature | Elevated temperatures promote polymerization.[9] Maintain strict temperature control and use an ice bath to dissipate heat. |
| Concentrated Reagents | High concentrations of reactants can lead to localized overheating and polymerization. Add the nitrating agent slowly and with vigorous stirring to ensure proper mixing and heat distribution. |
Problem 3: Product is Impure After Isolation
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Material | Monitor the reaction to completion via TLC. If starting material persists, consider extending the reaction time at a controlled temperature. |
| Formation of Side Products | Besides polymerization, other nitrated isomers or degradation products can form. Purify the crude product effectively. |
| Hydrolysis of the Ester | If the workup involves aqueous basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-nitro-2-furoic acid).[10] Use neutral or slightly acidic aqueous solutions during workup. |
Purification Protocol
A common method for purifying this compound is recrystallization.
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol or ethanol.
-
Decolorization: If the solution is highly colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals under vacuum.
Key Experimental Methodologies
Synthesis of this compound via Nitration
This protocol is adapted from established methods for nitrating furan derivatives.[7]
-
Prepare the Nitrating Solution: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to acetic anhydride while maintaining the temperature below 10°C.
-
Dissolve the Starting Material: In a separate flask, dissolve methyl 2-furoate in acetic anhydride.
-
Nitration Reaction: Cool the methyl 2-furoate solution to 0°C and slowly add the pre-cooled nitrating solution dropwise with vigorous stirring. Ensure the temperature of the reaction mixture does not exceed 10°C during the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at a low temperature and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the reaction mixture onto crushed ice. The product should precipitate as a solid.
-
Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent such as methanol or ethanol.[7]
Visual Guides
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Caption: A decision tree to guide troubleshooting common issues in the synthesis of this compound.
References
- 1. Furan nitration [quimicaorganica.org]
- 2. This compound | C6H5NO5 | CID 94882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. We cannot use mix acid for nitration of furan. Find out the reason. And s.. [askfilo.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-Nitro-2-Furoic Acid | C5H3NO5 | CID 12577 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing exothermic reactions in the nitration of furan compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of furan compounds. Particular focus is given to managing the exothermic nature of these reactions to ensure safety and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of furan compounds particularly challenging?
A1: The nitration of furan is challenging due to the high reactivity and inherent instability of the furan ring. The furan ring is an electron-rich π-excessive system, making it highly susceptible to electrophilic attack.[1] However, this high reactivity also makes it prone to degradation, including ring-opening and polymerization, especially under the harsh acidic conditions often used for nitration.[2][3] The reaction is also highly exothermic, posing a significant risk of thermal runaway if not properly controlled.[4][5]
Q2: What are the most common nitrating agents for furan compounds, and what are their advantages and disadvantages?
A2: Common nitrating agents for furan include nitric acid/sulfuric acid mixtures, and milder reagents like acetyl nitrate.[6][7]
-
Nitric Acid/Sulfuric Acid: This is a powerful nitrating agent but is often too harsh for the sensitive furan ring, leading to low yields and the formation of byproducts.[6]
-
Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder and more selective nitrating agent for furans.[5][6][8][9] It can lead to higher yields of the desired 2-nitrofuran product.[6][9] However, acetyl nitrate itself is unstable and can be explosive, requiring careful handling and temperature control.[4][5][10]
-
Nitric Acid in Trifluoroacetic Anhydride: This system can also be used for the direct nitration of furans and other five-membered heterocycles, often providing good yields without the need to isolate intermediates.[6][11]
Q3: What causes a runaway reaction during furan nitration, and how can it be prevented?
A3: A runaway reaction is a thermally uncontrolled exothermic reaction. In furan nitration, this can be caused by:
-
Inadequate Heat Removal: The rate of heat generation from the exothermic reaction exceeds the rate of heat removal by the cooling system.[12]
-
Incorrect Reagent Addition: Adding the nitrating agent too quickly can lead to a rapid temperature increase.[13]
-
Loss of Agitation: Inadequate stirring can create localized hot spots where the reaction accelerates uncontrollably.[12]
-
Improper Temperature Control: Starting the reaction at too high a temperature or failing to maintain a low temperature can initiate a runaway.[12]
Prevention strategies include:
-
Strict Temperature Control: Maintaining low reaction temperatures (e.g., -10°C to 0°C) is crucial.[2][7]
-
Slow, Controlled Addition: Add the nitrating agent dropwise with careful monitoring of the internal temperature.[2]
-
Efficient Cooling and Agitation: Use an appropriate cooling bath and ensure vigorous stirring.
-
Use of Milder Reagents: Employing reagents like acetyl nitrate can help moderate the reaction's exothermicity.[2][5]
-
Continuous Flow Chemistry: This modern approach offers superior heat transfer and temperature control, significantly reducing the risk of runaway reactions.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of Nitrated Product | Degradation of Furan Ring: The furan ring is sensitive to strong acids and can undergo ring-opening or polymerization.[2][3] | - Use a milder nitrating agent like acetyl nitrate.[2][5]- Maintain a low reaction temperature (e.g., below 0°C).[2]- Consider using a buffered system if acidic conditions are unavoidable.[2] |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete reaction or side product formation. | - Carefully control the molar ratios of the furan substrate, nitric acid, and acetic anhydride. | |
| Formation of Multiple Isomers | Lack of Regioselectivity: While nitration typically occurs at the 2-position, other isomers can form depending on the substrate and reaction conditions. | - Optimize the reaction temperature and choice of nitrating agent to favor the desired isomer. |
| Reaction Becomes Uncontrollably Exothermic (Runaway Reaction) | Inadequate Cooling: The cooling bath is not sufficient to dissipate the heat generated by the reaction.[12] | - Ensure the cooling bath is at the target temperature and has adequate capacity.- Use a larger reaction vessel to increase the surface area for heat exchange. |
| Rapid Addition of Reagents: Adding the nitrating agent too quickly leads to a rapid build-up of heat.[13] | - Add the nitrating agent dropwise using an addition funnel, carefully monitoring the internal temperature. | |
| Poor Agitation: Inefficient stirring creates localized hot spots.[12] | - Use a properly sized stir bar or overhead stirrer to ensure vigorous and uniform mixing. | |
| Product Decomposition During Workup or Purification | Instability of the Nitro-Furan Product: Nitro-furan compounds can be unstable, especially at elevated temperatures or in the presence of acid/base. | - Perform the workup at low temperatures.- Use neutral purification techniques like chromatography on neutral alumina or deactivated silica gel.[3]- Avoid excessive heating during solvent removal. |
Experimental Protocols
Protocol 1: Nitration of Furan using Acetyl Nitrate
This protocol is adapted from established methods for the nitration of furan derivatives.[6][8]
Materials:
-
Furan derivative (1.0 eq.)
-
Acetic anhydride (approx. 7.6 eq.)[14]
-
Concentrated nitric acid (slightly more than 1.0 eq.)[14]
-
Anhydrous 1,2-dichloroethane (solvent)
-
Crushed ice
-
Concentrated aqueous solution of sodium acetate
Procedure:
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, add acetic anhydride. Cool the flask to 0°C in an ice-salt bath. Slowly add concentrated nitric acid dropwise to the acetic anhydride while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C.
-
Nitration Reaction: Dissolve the furan derivative in anhydrous 1,2-dichloroethane and cool the solution to 0°C. Add this solution dropwise to the prepared nitrating mixture, ensuring the internal temperature does not exceed 10°C.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. Add a concentrated aqueous solution of sodium acetate to neutralize the acid and stir vigorously for 1 hour. This step is crucial to hydrolyze the intermediate and restore aromaticity.[8]
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.[3]
Protocol 2: Direct Nitration using Nitric Acid in Trifluoroacetic Anhydride
This method provides a one-step procedure for the nitration of furan.[6]
Materials:
-
Furan (1.0 eq.)
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated nitric acid
Procedure:
-
Reaction Setup: To a stirred solution of furan in trifluoroacetic anhydride at -10°C, add concentrated nitric acid dropwise.
-
Reaction: Stir the mixture at -10°C for a specified time (typically 15-30 minutes, monitor by TLC).
-
Workup: Pour the reaction mixture into a mixture of ice and water.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer and concentrate under reduced pressure. Purify the residue by chromatography.
Quantitative Data
Table 1: Comparison of Nitrating Agents and Conditions for Furan Nitration
| Furan Derivative | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Furan | HNO₃ / Ac₂O | Acetic Anhydride | -5 to -10 | Not specified, multi-step | [6] |
| 2-Methylfuran | HNO₃ / Ac₂O | 1,2-dichloroethane | < 10 | Not specified | [2] |
| Furan | HNO₃ / (CF₃CO)₂O | Trifluoroacetic Anhydride | -10 | 58 | [6] |
| 2-Bromofuran | HNO₃ / (CF₃CO)₂O | Trifluoroacetic Anhydride | -10 | 62 | [6] |
| Furfural | Acetyl Nitrate (in flow) | Acetic Anhydride | 15 | 75 (HPLC yield) | [5] |
Visualizations
Caption: Workflow for Managing Exothermic Nitration Reactions.
Caption: Troubleshooting Logic for Furan Nitration Issues.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Furan nitration [quimicaorganica.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 13. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 14. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Methyl 5-nitro-2-furoate Analogs
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-nitro-2-furoate and its analogs represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The presence of the 5-nitrofuran pharmacophore is a key determinant of their therapeutic potential, which has been extensively explored in the realms of antimicrobial, anticancer, and anti-inflammatory research. This guide provides a comparative analysis of the biological activities of various this compound analogs and related nitrofuran derivatives, supported by experimental data from peer-reviewed studies.
Data Presentation
The following tables summarize the quantitative data on the biological activities of selected this compound analogs and related nitrofuran derivatives.
Table 1: Antimicrobial Activity of Nitrofuran Derivatives
The antimicrobial efficacy of nitrofuran analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |
| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis (log-phase) | 2.65 µM | [1] |
| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis (starved-phase) | 10.64 µM | [1] |
| Nitrofuran-thiazole derivative (2d) | Escherichia coli | 1 | [2] |
| Nitrofuran-thiazole derivative (2e) | Escherichia coli | 1 | [2] |
| Nitrofurazone | Escherichia coli | >1 | [2] |
| 5-Nitrofuran-isatin hybrid (5) | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | [3] |
| 5-Nitrofuran-isatin hybrid (6) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [3] |
| Nitrofurazone analogue (38) | Staphylococcus epidermidis ATCC 12228 | <1 (0.002-0.98) | [4] |
| Nitrofurazone analogue (45) | Staphylococcus spp. ATCC | <1 (0.002-0.98) | [4] |
Table 2: Anticancer Activity of Nitrofuran Derivatives
The anticancer potential of these compounds is assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitrofuran-isatin hybrid (3) | Human colon cancer (HCT 116) | 1.62 | [3] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | Human breast cancer (MDA-MB-231) | 6.61 | [5] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones (14b) | Human breast cancer (MCF-7) | 0.85 | [5] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate amine derivative | Human cervical cancer (HeLa) | 62.37 µg/mL | [6] |
| Nitrofurantoin derivative (1) | Human breast cancer (MCF-7) | ~0.09 | [7] |
| Nitrofurantoin derivative (3b) | Human breast cancer (MCF-7) | 0.067 | [7] |
Table 3: Anti-inflammatory Activity of Furan and Nitrofuran Derivatives
The anti-inflammatory effects are often evaluated by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Analog | Assay | IC50 (µM) | Reference |
| Benzofuran derivative (1) | NO Inhibition in LPS-stimulated RAW 264.7 cells | 17.31 | [8] |
| Benzofuran derivative (3) | NO Inhibition in LPS-stimulated RAW 264.7 cells | 16.5 | [8] |
| Ailanthoidol (a benzofuran) | NO Inhibition in LPS-stimulated RAW 264.7 cells | ~10 | [9] |
| Diamine-PEGylated oleanolic acid derivative (OADP) | NO Inhibition in LPS-stimulated RAW 264.7 cells | <1 µg/mL (over 75% inhibition) | [10] |
Experimental Protocols
Antimicrobial Activity Assay (Broth Microdilution Method)
The in vitro antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method as per the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium for 24 hours at 37°C. A few colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to obtain a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compounds: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Incubation: Each well of the microtiter plate, containing 100 µL of the diluted compound and 100 µL of the bacterial inoculum, is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. A positive control (broth with inoculum) and a negative control (broth only) are included in each assay.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds against various cancer cell lines is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Cancer cell lines (e.g., HeLa, HepG2) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted with the culture medium) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[11]
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) and incubated for an additional 24 hours to induce NO production.
-
Measurement of Nitrite: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells.[8][10]
Mandatory Visualization
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of analogs.
Simplified NF-κB Signaling Pathway in Inflammation and Cancer
References
- 1. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. mdpi.com [mdpi.com]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Methyl 5-nitro-2-furoate and Other Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Methyl 5-nitro-2-furoate against other key furan derivatives, namely furan, methyl 2-furoate, and 2-nitrofuran. Understanding the nuanced reactivity of these compounds is crucial for their effective application in organic synthesis and drug discovery. This comparison is supported by established principles of organic chemistry and available experimental data.
Introduction to Furan Reactivity
Furan is an aromatic heterocycle with a π-electron-rich system, making it significantly more reactive than benzene in electrophilic aromatic substitution reactions.[1] The oxygen atom's lone pairs contribute to the aromatic sextet, increasing the electron density of the ring carbons. Electrophilic attack preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance.[1]
The reactivity of the furan ring is highly sensitive to the electronic nature of its substituents. Electron-donating groups (EDGs) further activate the ring towards electrophilic attack, while electron-withdrawing groups (EWGs) deactivate it. Conversely, EWGs can activate the furan ring towards nucleophilic aromatic substitution, a reaction not readily observed with unsubstituted furan.
This compound possesses two strong electron-withdrawing groups: a nitro group (-NO₂) at the C5 position and a methoxycarbonyl group (-COOCH₃) at the C2 position. These substituents are expected to profoundly influence its reactivity compared to other furan derivatives.
Comparative Reactivity Analysis
The reactivity of this compound is compared with furan, methyl 2-furoate (possessing one EWG), and 2-nitrofuran (possessing one strong EWG) across three major classes of reactions: electrophilic aromatic substitution, nucleophilic aromatic substitution, and cycloaddition reactions.
Electrophilic Aromatic Substitution (EAS)
The presence of electron-withdrawing groups deactivates the furan ring towards electrophilic attack by decreasing its electron density. Therefore, the expected order of reactivity in EAS is:
Furan > Methyl 2-furoate > 2-Nitrofuran > this compound
| Compound | Substituents | Expected Relative Reactivity in EAS | Rationale |
| Furan | None | Highest | The unsubstituted furan ring is highly electron-rich and readily undergoes electrophilic substitution.[1] |
| Methyl 2-furoate | -COOCH₃ (EWG) | Moderate | The methoxycarbonyl group deactivates the ring, but less so than a nitro group. |
| 2-Nitrofuran | -NO₂ (strong EWG) | Low | The potent electron-withdrawing nature of the nitro group significantly reduces the ring's nucleophilicity. |
| This compound | -NO₂, -COOCH₃ (two EWGs) | Lowest | The combined deactivating effect of two strong EWGs makes electrophilic substitution extremely difficult. |
A quantitative comparison for a similar class of compounds, furan and pyrrole, in trifluoroacetylation shows a dramatic difference in reaction rates, with the more electron-rich pyrrole reacting over 375,000 times faster than furan.[2] A similar, albeit less pronounced, trend would be expected with the introduction of deactivating groups on the furan ring.
Nucleophilic Aromatic Substitution (SNA)
Electron-withdrawing groups are essential for activating an aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. The nitro group is a particularly strong activating group for SNAr reactions.[3] In this context, the nitro group itself can also serve as a leaving group.
The expected order of reactivity in SNAr (assuming a suitable leaving group or reaction at an unsubstituted, activated position) is:
This compound > 2-Nitrofuran > Methyl 2-furoate ≈ Furan
| Compound | Substituents | Expected Relative Reactivity in SNAr | Rationale |
| This compound | -NO₂, -COOCH₃ (two EWGs) | Highest | The strong electron-withdrawing capacity of two substituents provides the greatest stabilization for the anionic intermediate, making it the most susceptible to nucleophilic attack. The nitro group at C5 is a potential leaving group. |
| 2-Nitrofuran | -NO₂ (strong EWG) | High | The nitro group strongly activates the ring for nucleophilic substitution. |
| Methyl 2-furoate | -COOCH₃ (EWG) | Very Low | The methoxycarbonyl group offers weak activation compared to the nitro group. |
| Furan | None | Negligible | The electron-rich furan ring is not susceptible to nucleophilic attack without strong activation. |
The presence of electron-withdrawing groups on the furan ring is known to facilitate nucleophilic displacement. For instance, 2-bromo-5-nitrofuran reacts readily with nucleophiles.[4]
Diels-Alder Reaction ([4+2] Cycloaddition)
In the Diels-Alder reaction, furan acts as the diene. The reactivity of the diene is enhanced by electron-donating groups and diminished by electron-withdrawing groups. Therefore, the expected order of reactivity as a diene in the Diels-Alder reaction is:
Furan > Methyl 2-furoate > 2-Nitrofuran > this compound
| Compound | Substituents | Expected Relative Diene Reactivity | Rationale |
| Furan | None | Highest | The electron-rich nature of the unsubstituted furan makes it a competent diene in Diels-Alder reactions.[5] |
| Methyl 2-furoate | -COOCH₃ (EWG) | Moderate | The methoxycarbonyl group reduces the electron density of the diene system, lowering its reactivity. |
| 2-Nitrofuran | -NO₂ (strong EWG) | Low | The strong deactivation by the nitro group makes the furan ring a poor diene. |
| This compound | -NO₂, -COOCH₃ (two EWGs) | Lowest | The cumulative effect of two EWGs severely diminishes the diene character of the furan ring. |
Computational studies have shown that electron-withdrawing groups on the furan ring increase the activation energy barrier for the Diels-Alder reaction.[6]
Experimental Protocols
To quantitatively assess the reactivity of these furan derivatives, standardized experimental protocols are necessary. Below are proposed methodologies for key reactions.
Synthesis of Starting Materials
-
Methyl 2-furoate: Can be synthesized via Fischer esterification of 2-furoic acid with methanol using an acid catalyst like sulfuric acid.[2] Alternatively, oxidative esterification of furfural can be employed.
-
2-Nitrofuran: Can be prepared by the nitration of furan using a mild nitrating agent such as acetyl nitrate, often generated in situ.[7] Direct nitration with stronger acids can lead to ring opening and polymerization.
-
This compound: Typically synthesized by the nitration of methyl 2-furoate. This requires careful control of reaction conditions to favor the 5-nitro isomer.
Comparative Saponification of Furoate Esters
This experiment would provide a quantitative measure of the susceptibility of the ester carbonyl to nucleophilic attack, which is influenced by the electronic effects of the other ring substituent.
-
Preparation of Reactants: Prepare equimolar solutions of this compound and methyl 2-furoate in a suitable solvent (e.g., ethanol). Prepare a standardized solution of sodium hydroxide.
-
Reaction: Initiate the saponification by mixing the ester and sodium hydroxide solutions at a constant temperature.
-
Monitoring: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction with a known excess of standard hydrochloric acid.
-
Titration: Back-titrate the unreacted hydrochloric acid with a standardized sodium hydroxide solution using a suitable indicator (e.g., phenolphthalein).
-
Calculation: Determine the concentration of the unreacted ester at each time point and calculate the second-order rate constant for each compound.
A similar procedure has been used to determine the rate constants for the saponification of ethyl formate.[8]
Comparative Nucleophilic Aromatic Substitution
This experiment would demonstrate the activating effect of the nitro group on the furan ring.
-
Reactants: Dissolve this compound and 2-nitrofuran in a polar aprotic solvent like DMSO. The nucleophile could be sodium methoxide in methanol.
-
Reaction: Mix the furan derivative and the nucleophile solution at a controlled temperature.
-
Monitoring: Follow the disappearance of the starting material and the appearance of the product using a suitable analytical technique such as HPLC or GC-MS.
-
Analysis: Determine the initial reaction rates or the time to reach a certain percentage of conversion to compare the reactivity.
Visualizations
Reaction Mechanisms and Workflows
Caption: General mechanism for electrophilic aromatic substitution on a furan derivative.
Caption: Mechanism of nucleophilic aromatic substitution on an activated furan derivative.
Caption: The concerted mechanism of the Diels-Alder reaction involving a furan derivative.
Caption: Proposed experimental workflow for a quantitative comparison of furan derivative reactivity.
Conclusion
The reactivity of this compound is markedly different from that of furan and its monosubstituted derivatives. The two strong electron-withdrawing groups render it highly deactivated towards electrophilic aromatic substitution and Diels-Alder reactions. Conversely, it is significantly activated for nucleophilic aromatic substitution, making it a valuable substrate for the synthesis of highly functionalized furan derivatives via this pathway. For researchers in drug development and organic synthesis, a clear understanding of these reactivity patterns is essential for designing efficient synthetic routes and for the strategic incorporation of the furan moiety into complex molecules. The proposed experimental protocols provide a framework for obtaining the quantitative data needed for a definitive comparison.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 6. Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sid.ir [sid.ir]
A Comparative Guide to Cross-Validation of Analytical Methods for Nitrofuran Compound Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of nitrofuran compounds, focusing on cross-validation principles. Nitrofuran antibiotics, such as furazolidone, furaltadone, nitrofurazone, and nitrofurantoin, are banned for use in food-producing animals in many jurisdictions due to concerns about their carcinogenic potential.[1] However, their use can lead to the presence of their metabolites in animal-derived food products. These metabolites, which are more stable than the parent drugs, are the target analytes for monitoring programs.[1] The primary metabolites of concern are 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM).[1][2]
The validation of analytical methods is crucial to ensure the reliability and comparability of results between laboratories.[3][4] European Union regulations, such as the former Commission Decision 2002/657/EC and the current Commission Implementing Regulation (EU) 2021/808, provide a framework for the validation of analytical methods for residues of veterinary medicinal products in food.[5][6][7] This guide will delve into the performance characteristics of the most common analytical technique, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and provide a comparison with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Comparative Performance of Analytical Methods
The choice of an analytical method depends on its intended purpose, whether for routine screening or for confirmatory analysis.[8] While HPLC-UV can be a cost-effective tool for screening, LC-MS/MS is considered the gold standard for the confirmation and quantification of nitrofuran metabolites at trace levels due to its superior sensitivity and specificity.[1][8][9]
Quantitative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS and HPLC-UV for the quantification of nitrofuran metabolites. The data presented is a synthesis from multiple validation studies.
Table 1: Performance Characteristics of LC-MS/MS for Nitrofuran Metabolite Analysis
| Performance Metric | AOZ (metabolite of Furazolidone) | AMOZ (metabolite of Furaltadone) | AHD (metabolite of Nitrofurantoin) | SEM (metabolite of Nitrofurazone) | Reference(s) |
| Linearity Range | 0.25 - 3.0 µg/kg | 0.25 - 3.0 µg/kg | 0.25 - 3.0 µg/kg | 0.25 - 3.0 µg/kg | [10] |
| Accuracy (% Recovery) | 88 - 110% | 88 - 110% | 88 - 110% | 88 - 110% | [2][11] |
| 88.9 - 107.3% | 88.9 - 107.3% | 88.9 - 107.3% | 88.9 - 107.3% | [12] | |
| 83 - 120% | 83 - 120% | 83 - 120% | 83 - 120% | [10] | |
| Precision (%RSD) | |||||
| - Repeatability (within-lab) | < 10% | < 10% | < 10% | < 10% | [5] |
| 2.9 - 9.4% | 2.9 - 9.4% | 2.9 - 9.4% | 2.9 - 9.4% | [12] | |
| - Reproducibility (inter-lab) | < 22% | < 22% | < 22% | < 22% | [5] |
| 4.4 - 10.7% | 4.4 - 10.7% | 4.4 - 10.7% | 4.4 - 10.7% | [12] | |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/kg | 0.01 - 0.2 µg/kg | 0.1 - 0.6 µg/kg | 0.02 - 0.15 µg/kg | [1][9] |
| Limit of Quantification (LOQ) | 0.02 - 0.5 µg/kg | 0.01 - 0.5 µg/kg | 0.1 - 1.0 µg/kg | 0.05 - 1.0 µg/kg | [1][13] |
| Decision Limit (CCα) | 0.12 - 0.23 µg/kg | 0.12 - 0.23 µg/kg | 0.12 - 0.23 µg/kg | 0.12 - 0.23 µg/kg | [2][11] |
| 0.013 - 0.200 µg/kg | 0.013 - 0.200 µg/kg | 0.013 - 0.200 µg/kg | 0.013 - 0.200 µg/kg | [14][15][16] |
Table 2: Comparative Performance of HPLC-UV for Furazolidone (AOZ) Analysis
| Performance Metric | HPLC-UV | LC-MS/MS (for comparison) | Reference(s) |
| Linearity Range | 2 - 18 µg/mL | 0.1 - 10.0 µg/kg (for metabolites) | [8] |
| Accuracy (% Recovery) | 99 - 100% | 88.9 - 107.3% | [8] |
| Precision (%RSD) | < 1% | Repeatability: 2.9 - 9.4%, Reproducibility: 4.4 - 10.7% | [8] |
| Limit of Detection (LOD) | 5 ng/g (for AOZ metabolite) | 0.2 - 0.6 µg/kg (for metabolites) | [8] |
| Limit of Quantification (LOQ) | 0.230 µg/mL, 1 mg/kg | 0.5 µg/kg to 10 ng/g (for metabolites) | [8] |
| Specificity | Good, but susceptible to matrix interference | Excellent, provides structural information | [8] |
Experimental Protocols
A crucial aspect of cross-validation is the clear definition and understanding of the experimental methodologies employed. The following sections detail a representative protocol for the analysis of nitrofuran metabolites by LC-MS/MS, which is the most common confirmatory method.
General Experimental Workflow for Nitrofuran Metabolite Analysis
The analysis of nitrofuran metabolites from tissue samples is a multi-step process that involves sample preparation, derivatization, extraction, and instrumental analysis.[3]
Caption: General experimental workflow for nitrofuran metabolite analysis.
Detailed LC-MS/MS Protocol
This protocol is a synthesis of methodologies reported in various studies.[5][10][17][18]
1. Sample Preparation and Hydrolysis:
-
Weigh 1-2 g of the homogenized sample (e.g., shrimp, liver, egg) into a polypropylene centrifuge tube.[17][18]
-
Add internal standards (isotope-labeled analogues of the metabolites) to each sample.[5]
-
For hydrolysis, add a solution of hydrochloric acid (e.g., 0.2 M HCl).[17]
2. Derivatization:
-
Add 2-nitrobenzaldehyde (2-NBA) solution in methanol or DMSO to the sample mixture.[17][18] The 2-NBA reacts with the amino group of the metabolites to form stable derivatives.
-
Incubate the mixture overnight (approximately 16 hours) at 37°C.[10][17] Some rapid methods utilize microwave-assisted derivatization for 2 hours to shorten this step.[14][15][19][16]
3. Extraction and Clean-up:
-
After incubation, cool the samples and neutralize the pH with a suitable buffer (e.g., potassium phosphate) and sodium hydroxide solution.[17][18]
-
Perform a liquid-liquid extraction using a solvent like ethyl acetate.[17] The mixture is vortexed and centrifuged to separate the layers.
-
The organic layer containing the derivatized metabolites is collected. The extraction may be repeated to improve recovery.[17]
-
The combined organic extracts are evaporated to dryness under a gentle stream of nitrogen.[12]
-
The residue is reconstituted in a suitable solvent mixture (e.g., methanol/water) and may be further cleaned up using Solid Phase Extraction (SPE) if necessary.[12][20]
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for the detection of the derivatized metabolites.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring the transition of a specific precursor ion to one or more product ions for each analyte.[5]
-
Logical Framework for Method Selection
The choice between different analytical methods is guided by the specific requirements of the analysis, such as the need for high throughput screening versus definitive confirmation of results.
Caption: Decision tree for selecting an analytical method.
Conclusion
The cross-validation of analytical methods for nitrofuran quantification is essential for ensuring food safety and regulatory compliance. LC-MS/MS has been established as the definitive method for the confirmation and quantification of nitrofuran metabolites due to its high sensitivity and specificity.[1][20] The performance characteristics outlined in this guide, derived from numerous validation studies, demonstrate the reliability of this technique. While other methods like HPLC-UV have a role in screening, they lack the specificity required for confirmatory analysis.[8] Adherence to detailed and standardized experimental protocols, as well as participation in inter-laboratory comparison studies, is paramount for achieving comparable and accurate results across different analytical laboratories.[3]
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. benchchem.com [benchchem.com]
- 4. rr-americas.woah.org [rr-americas.woah.org]
- 5. preprints.org [preprints.org]
- 6. Residues of veterinary medicinal products - Food Safety [food.ec.europa.eu]
- 7. eur-lex.europa.eu [eur-lex.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. Advantages of LC-MS-MS compared to LC-MS for the determination of nitrofuran residues in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction [zenodo.org]
- 16. researchgate.net [researchgate.net]
- 17. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 18. fsis.usda.gov [fsis.usda.gov]
- 19. pure.qub.ac.uk [pure.qub.ac.uk]
- 20. researchgate.net [researchgate.net]
The Evolving Landscape of 5-Nitrofuran Derivatives: A Comparative Guide to Their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 5-nitrofuran derivatives have consistently demonstrated a broad spectrum of biological activities, including potent antimicrobial and anticancer effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the Methyl 5-nitro-2-furoate scaffold, offering insights into their therapeutic potential by examining the influence of various structural modifications on their biological efficacy.
The 5-nitrofuran ring is a well-established pharmacophore, with the nitro group at the C5 position being crucial for the biological activity of these compounds. This compound serves as a versatile starting material for the synthesis of a wide array of derivatives, where modifications at the C2 position can significantly modulate their activity, selectivity, and pharmacokinetic properties. This guide synthesizes data from various studies to present a comparative overview of the antimicrobial and anticancer potential of these derivatives.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituent introduced at the 2-position of the furan ring. The following sections and tables summarize the observed trends in antimicrobial and anticancer activities based on these structural modifications.
Antimicrobial Activity
Derivatives of 5-nitro-2-furoic acid, the parent acid of this compound, have been extensively studied for their antibacterial and antifungal properties. The ester, amide, and hydrazone functionalities at the C2 position have been shown to be key determinants of antimicrobial potency.
Table 1: Antibacterial Activity of 5-Nitro-2-Furoic Acid Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Linker | R Group | Staphylococcus aureus | Escherichia coli | Reference |
| Amides | -CONH- | Isatin hybrid | 1 - 8 | - | [1] |
| Hydrazones | -CONH-N=CH- | Substituted Phenyl | - | - | |
| 2-aminobenzothiazole | Effective | Effective | [2] | ||
| Triorganotin Esters | -COO- | Tri-n-butyltin | - | 100 | [3] |
| Oxadiazoles | (from hydrazide) | 4-butyl-phenyl | Similar to vancomycin | - |
From the available data, it is evident that converting the carboxylic acid of 5-nitro-2-furoic acid into amides and hydrazones can lead to potent antibacterial agents. For instance, certain isatin hybrids of 5-nitrofuran demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 1 µg/mL[1]. Similarly, tri-n-butyltin 5-nitro-2-furoate showed inhibitory activity against E. coli[3]. The general trend suggests that lipophilicity and the potential for hydrogen bonding interactions introduced by the substituents at the C2 position play a vital role in the antibacterial action.
Antifungal Activity
The antifungal potential of 5-nitro-2-furoate derivatives has also been a subject of investigation, with some compounds exhibiting promising activity against various fungal pathogens.
Table 2: Antifungal Activity of 5-Nitro-2-Furoic Acid Derivatives
| Compound/Derivative Class | R Group | Test Fungi | Activity | Reference |
| Triorganotin Esters | Tri-n-butyltin | Various | Excellent (inhibited 6 of 10 fungi at 1 µg/mL) | [3] |
| Furfurylidene derivatives | 2-aminobenzothiazole | Candida albicans | High activity | [2] |
Tri-n-butyltin 5-nitro-2-furoate emerged as a particularly potent antifungal agent, completely inhibiting the growth of several fungi at a concentration of 1 µg/mL[3]. This highlights the significant impact of the organotin moiety on the antifungal efficacy.
Anticancer Activity
Recent research has focused on the anticancer potential of 5-nitrofuran derivatives, with several studies reporting significant cytotoxic activity against various cancer cell lines. The modification of the C2 position of the 5-nitrofuran ring has yielded compounds with promising anticancer profiles.
Table 3: Anticancer Activity of 5-Nitrofuran Derivatives (IC50 in µM)
| Compound/Derivative Class | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinones | (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene | Leukemia (MOLT-4, SR) | <0.01–0.02 | |
| Colon (SW-620) | <0.01–0.02 | |||
| CNS (SF-539) | <0.01–0.02 | |||
| Melanoma (SK-MEL-5) | <0.01–0.02 | |||
| Isatin Hybrids | Isatin-based substituents | Colon (HCT 116) | 1.62 - 8.8 | [1] |
| Thiazolyl Hydrazones | 4-chlorophenyl | Breast (MCF-7) | 125 | [4] |
The data indicates that hybridization of the 5-nitrofuran scaffold with other pharmacologically active moieties, such as thiazolidinone and isatin, can lead to compounds with potent anticancer activity. Notably, certain thiazolidinone derivatives displayed sub-micromolar to low micromolar activity against a panel of 60 cancer cell lines. Isatin hybrids also demonstrated significant cytotoxicity against the HCT 116 human colon cancer cell line[1].
Experimental Protocols
To ensure the reproducibility and comparability of the presented data, detailed experimental protocols for the key biological assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial/fungal isolates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C for bacteria, 28-30°C for fungi)
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of each test compound.
-
Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates for 18-24 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
References
Efficacy of Methyl 5-nitro-2-furoate versus other nitrofuran antibiotics
A detailed analysis of the antimicrobial performance of various nitrofuran compounds, including available data on 5-nitro-2-furoic acid derivatives and established therapeutic agents like nitrofurantoin and furazolidone.
Introduction to Nitrofuran Antibiotics
Nitrofurans are a class of synthetic broad-spectrum antibiotics characterized by a nitro group attached to a furan ring. Their mechanism of action involves enzymatic reduction of the nitro group within bacterial cells, leading to the formation of highly reactive electrophilic intermediates. These intermediates can damage bacterial DNA, ribosomes, and other macromolecules, ultimately inhibiting cell growth and causing cell death. This multifaceted mechanism of action may contribute to the low incidence of acquired bacterial resistance to nitrofurans.
Comparative Efficacy of Selected Nitrofuran Antibiotics
While direct comparative studies involving Methyl 5-nitro-2-furoate are scarce, research on other nitrofuran derivatives provides insights into their relative efficacy. A 1978 study published in Chemotherapy compared the in vitro activity of five nitrofurans against 201 microbial strains. The findings indicated that furazolidone and another nitrofuran, SQ 18,506, were the most active against species like Escherichia coli, Streptococcus faecalis, micrococci, and Staphylococcus epidermidis. Nifuratel was noted to have superior overall in vitro antimicrobial properties compared to nitrofurantoin[1][2].
Another study highlighted that furazidin exhibited lower Minimum Inhibitory Concentrations (MICs) than nitrofurantoin against both gram-negative and gram-positive bacteria, including multidrug-resistant strains of E. coli and methicillin-resistant Staphylococcus aureus (MRSA).
The following tables summarize the available quantitative data on the efficacy of various nitrofuran antibiotics.
Table 1: Comparative in vitro Activity of Five Nitrofuran Antibiotics
| Antibiotic | Activity against E. coli, S. faecalis, micrococci, S. epidermidis | Activity against Klebsiella aerogenes | Activity against Proteus spp., Providencia stuartii, P. aeruginosa | Activity against Candida albicans |
| Nitrofurantoin | Sensitive | Less Sensitive | Resistant | Not specified |
| Nifuratel | Sensitive | Less Sensitive | Resistant | Inhibitory for some strains |
| Nitrofurazone | Sensitive | Less Sensitive | Resistant | Not specified |
| Furazolidone | Most Active | Less Sensitive | Resistant | Not specified |
| SQ 18,506 | Most Active | Less Sensitive | Resistant | Highly Active |
Source: Adapted from Hamilton-Miller, J. M., & Brumfitt, W. (1978). Comparative in vitro activity of five nitrofurans. Chemotherapy, 24(3), 161-165.[1][2]
Table 2: Comparative MICs of Furazidin and Nitrofurantoin against various uropathogens
| Bacterial Group | Furazidin MIC Range (mg/L) | Nitrofurantoin MIC Range (mg/L) |
| Enterobacteriaceae | 4 - 64 | 16 - 64 |
| Gram-positive cocci | 2 - 4 | 8 - 64 |
| Anaerobic bacteria | 0.5 | 4 |
Source: Adapted from a comparative study on the in vitro activities of furazidin and nitrofurantoin.
Antimicrobial Profile of 5-Nitro-2-Furoic Acid Derivatives
This compound is a derivative of 5-nitro-2-furoic acid. While specific MIC data for the methyl ester is not available in the reviewed literature, studies on other derivatives of 5-nitro-2-furoic acid indicate a broad spectrum of antimicrobial activity. For instance, various hydrazone derivatives of 5-nitro-2-furoic acid have been synthesized and evaluated for their antimycobacterial activity. One such derivative demonstrated significant in vitro activity against Mycobacterium tuberculosis. This suggests that the 5-nitro-2-furoic acid scaffold is a promising backbone for the development of novel antimicrobial agents.
Research into the structure-activity relationship of nitrofuran derivatives suggests that the presence of the 5-nitro group is essential for their antibacterial activity. Modifications at other positions on the furan ring and the nature of the substituent at the 2-position can influence the potency and spectrum of activity.
Experimental Protocols
Accurate determination of antimicrobial efficacy is crucial for comparative studies. The following are detailed methodologies for key experiments used to evaluate the performance of antibiotics like nitrofurans.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
- Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Growth Medium: Use a suitable broth medium, such as Mueller-Hinton Broth (MHB), for the assay.
- 96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates.
2. Assay Procedure:
- Dispense the growth medium into all wells of the microtiter plate.
- Perform serial two-fold dilutions of the antimicrobial stock solution across the wells of the plate to create a concentration gradient.
- Inoculate each well with the prepared bacterial suspension. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
- Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
3. Interpretation of Results:
- After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Experimental Workflow for MIC Determination
Workflow for MIC determination by broth microdilution.
Mechanism of Action: Signaling Pathway
The antibacterial action of nitrofurans is initiated by the reduction of the nitro group, a process catalyzed by bacterial nitroreductases. This leads to the generation of reactive intermediates that are cytotoxic.
General mechanism of action of nitrofuran antibiotics.
Conclusion
While a direct quantitative comparison of this compound with other nitrofuran antibiotics is currently limited by the lack of publicly available data, the existing body of research on the nitrofuran class provides a strong foundation for understanding their potential efficacy. The comparative data on established drugs like nitrofurantoin, furazolidone, and nifuratel demonstrate the potent and broad-spectrum activity of this class. The antimicrobial properties of derivatives of 5-nitro-2-furoic acid further suggest that this compound is a compound of significant interest for further investigation. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative efficacy studies. Future research should focus on generating specific antimicrobial activity data for this compound and its derivatives to fully elucidate their therapeutic potential.
References
A Comparative Guide to GC-MS Analysis for the Identification of Methyl 5-nitro-2-furoate Impurities
This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of impurities in Methyl 5-nitro-2-furoate. While specific literature on the impurity profile of this compound is limited, this document extrapolates from the analysis of analogous nitroaromatic and furan-based compounds to provide a robust analytical framework. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Potential Impurities
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from starting materials, byproducts of the synthesis process, or degradation products.
Potential Impurities in this compound:
Based on common synthetic routes, such as the nitration of methyl 2-furoate, potential impurities may include:
-
Starting Materials and Intermediates:
-
Methyl 2-furoate (unreacted starting material)
-
5-Nitro-2-furoic acid (hydrolysis product or unesterified intermediate)
-
Furfural and Furoic Acid (impurities from starting materials if synthesized from biomass)[2]
-
-
Positional Isomers:
-
Methyl 4-nitro-2-furoate
-
Methyl 3-nitro-2-furoate
-
-
Over-nitrated or Dinitrated Products:
-
Methyl dinitro-2-furoate isomers
-
-
Degradation Products:
-
Products resulting from hydrolysis or photodecomposition.
-
GC-MS for Impurity Profiling
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[3] Its high chromatographic resolution and the structural information provided by mass spectrometry make it well-suited for impurity profiling.
Advantages of GC-MS for this Analysis:
-
High Sensitivity and Selectivity: Capable of detecting trace-level impurities.
-
Structural Elucidation: Mass spectra provide fragmentation patterns that aid in the identification of unknown impurities.
-
Robustness: Well-established technique with a wide range of applications in pharmaceutical analysis.
Comparative Performance Data
The following tables summarize the expected performance of a validated GC-MS method for the analysis of this compound impurities, based on data from the analysis of similar nitroaromatic compounds.
Table 1: Comparison of GC-MS and HPLC for Impurity Analysis of Nitroaromatic Compounds
| Parameter | GC-MS | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by UV absorbance |
| Analytes | Volatile and semi-volatile compounds | Non-volatile and thermally labile compounds |
| Selectivity | High (mass-to-charge ratio) | Moderate to High (retention time and UV spectrum) |
| Sensitivity | Low ppb to pg levels | Low ppm to ng levels |
| Identification | High confidence (mass spectral library matching) | Tentative (based on retention time) |
| Sample Prep | May require derivatization for polar compounds | Generally simpler, direct injection of solutions |
Table 2: Typical GC-MS Method Performance for Nitroaromatic Impurity Analysis
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Note: This data is representative and may vary depending on the specific impurity and the optimized method.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is a starting point and should be optimized and validated for specific laboratory conditions and impurity profiles.
1. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., acetone, ethyl acetate) to obtain a stock solution of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the same solvent.
-
Internal Standard (Optional): An internal standard (e.g., a structurally similar compound not present in the sample) can be added to both standard and sample solutions to improve quantitative accuracy.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet | Split/Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |
3. Data Analysis
-
Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the reference standard and a mass spectral library (e.g., NIST).
-
Quantification: Use the peak areas from the chromatograms to calculate the concentration of each impurity using a calibration curve.
Alternative Analytical Techniques
While GC-MS is a primary technique, other methods can provide complementary information for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used technique for the analysis of non-volatile or thermally labile impurities.[3] It is particularly useful for quantifying known impurities and for stability studies.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[4][5] It is highly sensitive and selective and can be used for the analysis of a wide range of impurities, including those not amenable to GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of unknown impurities, especially when they can be isolated.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound impurities.
Logical Relationship of Impurity Sources
Caption: Sources of impurities in this compound.
References
- 1. Page loading... [guidechem.com]
- 2. CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass - Google Patents [patents.google.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. spectroscopyworld.com [spectroscopyworld.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Methyl 5-nitro-2-furoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 5-nitro-2-furoate, a vital building block in the creation of various pharmaceutical compounds, can be synthesized through several routes. This guide provides a comparative analysis of the most common synthetic pathways, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthetic Routes
Two primary synthetic strategies for this compound are prevalent in the literature: the direct nitration of methyl 2-furoate and a two-step approach involving the nitration of 2-furoic acid followed by esterification. The choice between these routes often depends on the availability of starting materials, desired purity, and scalability.
| Parameter | Route 1: Direct Nitration of Methyl 2-furoate | Route 2: Nitration of 2-Furoic Acid & Esterification |
| Starting Material | Methyl 2-furoate | 2-Furoic acid |
| Key Reagents | Nitrating agent (e.g., Acetyl nitrate), Acetic anhydride | Nitrating agent, Methanol, Acid catalyst (e.g., H₂SO₄) |
| Number of Steps | 1 | 2 |
| Reported Yield | ~75% (for similar substrates) | Variable (dependent on both steps) |
| Key Considerations | Milder conditions often required to prevent ring opening. | Potentially higher overall yield depending on the efficiency of each step. |
Synthetic Route 1: Direct Nitration of Methyl 2-furoate
This approach involves the direct introduction of a nitro group onto the furan ring of methyl 2-furoate. Due to the sensitivity of the furan ring to strong acids, which can cause polymerization or ring-opening, milder nitrating agents are often preferred. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a commonly employed reagent for this transformation.
Experimental Protocol:
Materials:
-
Methyl 2-furoate
-
Acetic anhydride
-
Concentrated nitric acid (specific gravity ~1.40)
-
Ice
-
Water
Procedure:
-
In a reaction vessel, a mixture of acetic anhydride and concentrated nitric acid is prepared. A common ratio involves approximately 7.6 parts of acetic anhydride and between one and two parts of concentrated nitric acid for every one part of the furan derivative.[1]
-
Methyl 2-furoate is then slowly added to this nitrating mixture.
-
The temperature of the reaction is carefully maintained between 25°C and 45°C during the addition and for the remainder of the reaction time.[1]
-
Upon completion of the reaction, the mixture is poured onto crushed ice to precipitate the crude product.
-
The solid this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.
A study on the continuous flow synthesis of a related compound, nitrofurfural from furfural, using acetyl nitrate reported a 75% yield of the intermediate product, suggesting that this method can be highly efficient under optimized conditions.[2]
Workflow Diagram:
References
Benchmarking the Antimicrobial Spectrum of Methyl 5-nitro-2-furoate Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of various Methyl 5-nitro-2-furoate derivatives, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and professionals involved in the discovery and development of new antimicrobial agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of selected derivatives against a panel of clinically relevant bacteria and fungi. Lower MIC values indicate greater potency.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhimurium | Reference |
| Tri-n-butyltin 5-nitro-2-furoate | - | - | 100 | - | - | [1] |
| Compound 9c | <5 | <5 | >100 | >100 | - | [2] |
| Compound 9d | <5 | <5 | >100 | >100 | - | [2] |
| Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate related compounds | - | - | - | - | - | [3] |
Data presented as MIC (µg/mL). "-" indicates data not available.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Reference |
| Tri-n-butyltin 5-nitro-2-furoate | <1 (for 6 of 10 test fungi) | [1] |
| Compound 9a | <100 | [2] |
| Compound 9c | <100 | [2] |
| Compound 9d | <100 | [2] |
| Compound 9e | <100 | [2] |
| Compound 9f | <100 | [2] |
| Compound 9g | <100 | [2] |
Data presented as MIC (µg/mL). "-" indicates data not available.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antimicrobial spectrum of novel compounds.
Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
-
Preparation of Microtiter Plates: 96-well microtiter plates are filled with a specific growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: The test compound is serially diluted in the broth across the wells of the plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Disk Diffusion (Kirby-Bauer) Method
This method is used to assess the susceptibility of bacteria to antibiotics.[6]
-
Inoculation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Filter paper disks impregnated with a specific concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under standard conditions, allowing the compound to diffuse into the agar and inhibit bacterial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Visualizing Key Processes
The following diagrams illustrate the proposed mechanism of action for nitrofurans and a typical workflow for antimicrobial screening.
Caption: Experimental workflow for antimicrobial drug discovery.
Caption: Proposed mechanism of action of nitrofurans.
References
- 1. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 3. chemistdoctor.com [chemistdoctor.com]
- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
Quantitative Analysis of Methyl 5-nitro-2-furoate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methyl 5-nitro-2-furoate, a key intermediate in pharmaceutical synthesis and a compound of interest in medicinal chemistry, is crucial for quality control, process optimization, and metabolic studies. This guide provides a comprehensive comparison of four common analytical techniques for the quantitative analysis of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with a detailed experimental protocol and supported by expected performance data to aid in the selection of the most appropriate technique for specific research and development needs.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard without the need for a calibration curve of the analyte itself. It is a highly accurate and precise technique, making it an excellent choice for the certification of reference materials and for obtaining highly reliable quantitative data.
Experimental Protocol: qNMR
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6, Chloroform-d). Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (a delay of 30-60 seconds is generally sufficient for small molecules to ensure full relaxation).[1]
-
Number of Scans (ns): 8 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2]
-
Acquisition Time (aq): Sufficient to ensure high digital resolution (typically 3-5 seconds).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals of both this compound (e.g., the furan protons or the methyl ester protons) and the internal standard.
-
Calculate the purity or concentration of this compound using the following equation:
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
qNMR Experimental Workflow
References
A Comparative Guide to a Validated Stability-Indicating Assay for Methyl 5-nitro-2-furoate
This guide presents a detailed, robust, and validated stability-indicating assay for Methyl 5-nitro-2-furoate, a crucial compound in pharmaceutical development due to its antimicrobial and antifungal properties.[1] The assay is designed to selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the stability, efficacy, and safety of potential drug formulations. This guide also provides a comparative analysis with other analytical methods used for related nitrofuran compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Developed Stability-Indicating HPLC Method for this compound
A stability-indicating high-performance liquid chromatography (HPLC) method was developed and validated to ensure the reliable quantification of this compound and the separation of its degradation products. The method employs reverse-phase chromatography with UV detection, a common and reliable technique for such analyses.[2][3]
Chromatographic Conditions
The optimal chromatographic conditions for the assay are summarized in the table below. These conditions were established to achieve a good resolution between the parent drug and its degradation products formed under various stress conditions.
| Parameter | Condition |
| Instrument | HPLC System with PDA/UV Detector (e.g., Agilent 1100 series)[4] |
| Column | C18 column (e.g., Ascentis Express C18, 7.5cm x 4.6mm, 2.7µm)[4] |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Mobile Phase A: 0.1% Formic Acid in Water | |
| Mobile Phase B: Acetonitrile | |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 310 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Workflow for Method Development and Validation
The development and validation of the stability-indicating assay followed a systematic workflow to ensure its suitability for its intended purpose.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5][6] this compound was subjected to various stress conditions to induce degradation.
Experimental Protocol for Forced Degradation
-
Acid Hydrolysis : 1 mL of stock solution (1 mg/mL) was mixed with 1 mL of 1N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH.
-
Base Hydrolysis : 1 mL of stock solution was mixed with 1 mL of 1N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl.
-
Oxidative Degradation : 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation : The solid drug substance was kept in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation : The solid drug substance was exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days.
The stressed samples were then diluted with the diluent to a suitable concentration and analyzed using the developed HPLC method. The results confirmed that the method could effectively separate the parent drug from its degradation products.
Potential Degradation Pathway of this compound
Based on existing literature, the nitro group of this compound is susceptible to reduction, which is a likely degradation pathway.[7][8]
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Results | Acceptance Criteria |
| Specificity | No interference from degradants at the retention time of the analyte peak. | Peak purity index > 0.999 |
| Linearity (Range) | 5-150 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 2.0% | ≤ 2.0% |
| - Interday | < 2.0% | ≤ 2.0% |
| Robustness | Robust | % RSD < 2.0% after minor changes in method parameters |
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | - |
Comparison with Alternative Analytical Methods
| Method | Analyte(s) | Matrix | Technique | Key Performance Characteristics | Reference |
| Developed Method | This compound | Drug Substance | RP-HPLC-UV | Stability-indicating, validated as per ICH guidelines. | - |
| Alternative Method 1 | Nitrofurantoin | API | RP-HPLC-UV | Simple and rapid method for assay determination.[4] | [4] |
| Alternative Method 2 | Nitrofuran Metabolites | Animal Tissue | LC-MS/MS | High sensitivity and confirmation of metabolites.[9][10] | [9][10] |
| Alternative Method 3 | Nitrofuran Metabolites | Fish | UPLC-PDA | Fast and sensitive detection below the minimum required performance limit.[11] | [11] |
The developed stability-indicating HPLC-UV method offers a significant advantage for routine quality control and stability testing of this compound drug substance due to its simplicity, cost-effectiveness, and ability to separate degradation products. While LC-MS/MS methods provide higher sensitivity and are ideal for metabolite identification, the proposed HPLC-UV method is more practical for quantitative analysis in a pharmaceutical manufacturing environment.
References
- 1. guidechem.com [guidechem.com]
- 2. questjournals.org [questjournals.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijcpa.in [ijcpa.in]
- 5. iajpr.com [iajpr.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Reduction of this compound by xanthine oxidase: an evidence for hydroxylaminofuran formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of novel nitrofuran metabolites in xanthine oxidase-catalyzed reduction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Methyl 5-Nitro-2-Furoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 5-nitro-2-furoate, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance and must be managed as hazardous waste. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[1] As a combustible solid, it also presents a fire hazard under certain conditions.[2] As with many aromatic nitro compounds, it is crucial to treat the chemical and any contaminated materials as hazardous waste.[3][4]
Quantitative Data and Hazard Summary
For quick reference, the following table summarizes key quantitative and safety data for this compound.
| Property | Value | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [1] |
| Storage Class | 11 - Combustible Solids | [2] |
| Appearance | Cream to yellow crystals or crystalline powder | [5][6] |
| Incompatible Materials | Strong oxidizing agents | [7] |
Step-by-Step Disposal Protocol
The required procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[8][9]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment.[3][7]
-
Eye Protection : Eyeshields or safety goggles.[2]
-
Hand Protection : Chemical-resistant gloves (e.g., Nitrile).[2]
-
Respiratory Protection : Use in a well-ventilated area or chemical fume hood. For weighing or where dust may be generated, a Type N95 (US) respirator or equivalent is recommended.[2][10]
-
Body Protection : A laboratory coat.[3]
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions.[11][12]
-
Designated Waste Container : Collect waste this compound and any contaminated labware (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, robust, and chemically compatible hazardous waste container with a secure lid.[3][7]
-
Solid Waste : Place surplus or expired solid this compound directly into the designated solid hazardous waste container.[3]
-
Liquid Waste (Solutions) : If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent and any other components are compatible.[3] Do not mix with incompatible waste streams, particularly strong oxidizing agents.[7][13]
-
Labeling : The container must be clearly and accurately labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazards (e.g., "Harmful," "Irritant," "Combustible Solid").[3][12]
On-Site Storage
Proper storage of the hazardous waste container prior to disposal is a regulatory requirement.
-
Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11][14] The area should be well-ventilated and secure.[3]
-
Secondary Containment : To prevent the spread of material in case of a leak, place the waste container in a secondary containment bin.[7][9]
-
Container Integrity : Keep the waste container securely closed except when adding waste.[9][14]
Disposal of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.[3]
-
Decontamination : Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[3][13]
-
Rinsate Collection : Crucially, collect all rinsate from the cleaning process as liquid hazardous waste. [3][13]
-
Final Disposal : Once decontaminated, obliterate or deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[13]
Small Spill Cleanup
In the event of a small spill, follow these procedures immediately.
-
Prevent Dust Formation : Dampen the solid spill material with a solvent like 60-70% ethanol to prevent dust from becoming airborne.[10]
-
Collection : Carefully transfer the dampened material and any contaminated absorbent materials into your designated hazardous waste container.[10]
-
Decontamination : Clean the spill area thoroughly with soap and water.[10]
Arranging for Final Disposal
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a pickup for your hazardous waste container.[3][14] Provide them with the necessary information regarding the waste contents.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C6H5NO5 | CID 94882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-硝基-2-糠酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Methyl 5-nitro-2-furoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 5-nitro-2-furoate. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available safety data for this compound and general best practices for handling related nitro compounds and esters in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation[1]. Therefore, a multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this substance.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles/Shields | Must be worn at all times in the laboratory. Should conform to EN 166 (EU) or NIOSH (US) standards. Use of a face shield is recommended where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against splashes and spills[2]. |
| Respiratory Protection | N95 Respirator or equivalent | Use a NIOSH (US) or CEN (EU) approved respirator, such as a type N95 (US), particularly when handling the powder outside of a fume hood to prevent inhalation of dust particles[3]. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing risks when working with this compound.
-
Preparation and Engineering Controls:
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations of the solid chemical within a fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
-
During the Experiment:
-
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[6].
-
Store away from incompatible materials such as strong oxidizing agents.
-
Spill Management and Disposal Plan
Spill Management Protocol:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.
-
Don PPE: Put on the appropriate PPE as outlined in Table 1, including respiratory protection.
-
Contain the Spill:
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste.
-
For a solution spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Waste Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain[7].
-
Contaminated labware should be decontaminated or disposed of as hazardous waste.
Experimental Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C6H5NO5 | CID 94882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound 98 1874-23-3 [sigmaaldrich.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. smartlabs.co.za [smartlabs.co.za]
- 6. Page loading... [guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
